Peramivir
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQDFNLINLXZLB-CKIKVBCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904727 | |
| Record name | Peramivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330600-85-6, 229614-56-6, 229614-55-5 | |
| Record name | Peramivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330600-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Peramivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramivir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peramivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERAMIVIR, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PERAMIVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Peramivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peramivir is a potent antiviral drug effective against both influenza A and B viruses. Developed by BioCryst Pharmaceuticals, it functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells.[1][2] Its development was a landmark in structure-based drug design, leading to a highly effective intravenous treatment for acute uncomplicated influenza.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols and quantitative data for researchers in the field of antiviral drug development.
Discovery and Development
The journey of this compound from concept to clinical application is a testament to the power of rational drug design. BioCryst Pharmaceuticals utilized a structure-based approach to develop this novel cyclopentane neuraminidase inhibitor.[3][4] The development process involved key milestones, including extensive preclinical and clinical trials to establish its safety and efficacy.
A significant moment in its history was the Emergency Use Authorization (EUA) granted by the U.S. Food and Drug Administration (FDA) in October 2009 during the H1N1 influenza pandemic, allowing for its intravenous use in hospitalized patients. Following further clinical development, this compound, under the trade name Rapivab, received full FDA approval in December 2014 for the treatment of acute uncomplicated influenza in adults. Its approval has since been expanded to include pediatric patients.
Mechanism of Action
This compound's therapeutic effect stems from its function as a transition-state analogue inhibitor of the influenza neuraminidase enzyme. This viral enzyme is crucial for the cleavage of sialic acid residues on the surface of infected cells, a process necessary for the release of newly formed virus particles. By binding to the active site of neuraminidase, this compound blocks this enzymatic activity. This action prevents the egress of new virions from the host cell, thereby limiting the spread of the infection within the respiratory tract.
References
- 1. CN100432047C - Synthesis process of this compound as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinical trial of intravenous this compound compared with oral oseltamivir for the treatment of seasonal influenza in hospitalized adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Peramivir: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peramivir is a potent antiviral agent effective against both influenza A and B viruses. As a neuraminidase inhibitor, it plays a crucial role in preventing the release of new viral particles from infected host cells, thereby halting the spread of infection. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and mechanism of action. It includes detailed experimental protocols for its synthesis and quantitative analysis, and visual diagrams to elucidate its mode of action and experimental workflows, intended for use by researchers and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound is a cyclopentane derivative with a strategically designed structure that acts as a transition-state analogue inhibitor of the influenza neuraminidase enzyme.
IUPAC Name: (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid[1]
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 330600-85-6 (anhydrous)[1][2] |
| 1041434-82-5 (trihydrate)[2][3] | |
| PubChem CID | 154234 |
| DrugBank ID | DB06614 |
| Molecular Formula | C₁₅H₂₈N₄O₄ |
Physicochemical and Pharmacological Properties
The efficacy and clinical utility of this compound are underpinned by its specific physicochemical and pharmacological characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 328.41 g/mol |
| Water Solubility | 0.38 mg/mL |
| pKa (Strongest Acidic) | 4.09 |
| pKa (Strongest Basic) | 12.46 |
| logP | -0.27 |
Table 3: Pharmacological and Pharmacokinetic Properties of this compound
| Property | Value |
| Mechanism of Action | Neuraminidase Inhibitor |
| Protein Binding | < 30% |
| Metabolism | Minimal |
| Elimination Half-life | Approximately 20 hours in adults with normal renal function |
| Route of Elimination | Primarily renal, with >80% excreted unchanged in urine |
| Approved Route of Administration | Intravenous |
Mechanism of Action: Inhibition of Neuraminidase
This compound exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is critical for the release of newly formed viral particles from infected host cells. By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues that anchor the new virions to the cell surface. This results in the aggregation of viruses at the cell surface and prevents their release, thereby limiting the spread of the infection within the respiratory tract.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Peramivir's Role as a Neuraminidase Inhibitor
This guide provides a comprehensive technical overview of this compound, a potent antiviral agent, and its function as a selective inhibitor of the influenza virus neuraminidase (NA) enzyme. This compound is a cyclopentane analogue designed to mimic the transition state of sialic acid, the natural substrate of the neuraminidase enzyme. Its intravenous administration offers a critical therapeutic alternative for patients who cannot tolerate oral or inhaled antivirals.
Core Mechanism of Action
The influenza virus life cycle culminates in the release of newly assembled virions from the surface of an infected host cell. This crucial step is mediated by the viral neuraminidase enzyme, which cleaves terminal sialic acid residues from host cell glycoproteins, thereby severing the tether between the progeny virions' hemagglutinin (HA) protein and the host cell membrane.[1]
This compound functions as a highly selective, competitive, and transition-state analogue inhibitor of influenza A and B virus neuraminidases.[2][3] By binding with high affinity to the conserved active site of the NA enzyme, this compound prevents the cleavage of sialic acid.[1] This inhibition leads to the aggregation of newly formed viral particles on the host cell surface, effectively halting their release and spread to other cells.[4]
A distinguishing feature of this compound is its slow dissociation rate from the neuraminidase active site. The tight binding is attributed to specific structural interactions, including a guanidino group that forms stable hydrogen bonds and electrostatic interactions within the enzyme's active site. This prolonged inhibition of the enzyme contributes to its potent antiviral activity.
References
In-vitro Efficacy of Peramivir: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth analysis of the in-vitro activity of Peramivir, a potent neuraminidase inhibitor, against seasonal and pandemic strains of influenza A and B viruses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on this compound's inhibitory concentrations, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Executive Summary
This compound demonstrates significant in-vitro activity against a broad range of influenza A and B viruses. It functions by selectively binding to the viral neuraminidase enzyme, preventing the release of progeny virions from infected host cells and thus halting the spread of infection.[1] This guide presents a compilation of 50% inhibitory concentration (IC50) values, showcasing this compound's potency against various influenza subtypes, including avian strains with pandemic potential such as H5N1, H7N9, and H9N2.[2] Furthermore, it explores the impact of specific amino acid substitutions in the neuraminidase protein on this compound susceptibility and provides a detailed protocol for the most common in-vitro assessment method, the fluorescence-based neuraminidase inhibition assay.
Quantitative In-vitro Activity of this compound
The in-vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the viral neuraminidase activity. The following tables summarize the IC50 values of this compound against various influenza A and B virus strains from published studies.
Table 1: In-vitro Inhibitory Activity of this compound against Influenza A Viruses
| Influenza A Subtype | Strain/Isolate | IC50 (nM) - Mean ± SD or Range | Reference(s) |
| A(H1N1)pdm09 | Wild-Type | 0.74 ± 0.33 | [3] |
| H275Y Mutant | 31.3 ± 10.3 (241-fold increase) | [3] | |
| I117V Mutant | No significant change | [4] | |
| I117V + H275Y Dual Mutant | 2-fold higher than H275Y alone | ||
| A(H3N2) | Wild-Type | Normal Inhibition (Specific value not provided) | |
| A(H5N1) | Clade 2.3.2.1a | 0.09 - 0.21 | |
| Clade 2.3.4.4b | 0.09 - 0.21 | ||
| Laos/26 (H274Y) | >3,000-fold increase | ||
| Laos/26 (I222M + H274Y) | >8,000-fold increase (Oseltamivir), >3,000-fold increase (this compound) | ||
| Vn/1203 (D198G) | 4-fold increase | ||
| Vn/1203 (E119G) | Relatively little effect | ||
| A(H7N9) | Not Specified | Highly effective in-vitro | |
| A(H9N2) | Not Specified | Highly effective in-vitro |
Table 2: In-vitro Inhibitory Activity of this compound against Influenza B Viruses
| Influenza B Lineage | Strain/Isolate | IC50 (nM) - Mean ± SD or Range | Reference(s) |
| Victoria | BR/08 | 1.1 | |
| Yamagata & Victoria | Wild-Type | 0.74 ± 0.33 | |
| I221T Mutant | Reduced inhibition | ||
| K360E Mutant | Highly reduced inhibition | ||
| G145R; Y142H Mutant | Highly reduced inhibition |
Experimental Protocols: Neuraminidase Inhibition Assay
The most widely used method to determine the in-vitro activity of this compound is the fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the drug to inhibit the enzymatic activity of influenza neuraminidase.
Principle
The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzymatic cleavage of MUNANA is reduced, leading to a decrease in fluorescence. The IC50 value is calculated from a dose-response curve of the inhibitor.
Materials
-
Influenza virus isolates
-
This compound (and other neuraminidase inhibitors for comparison)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer (plate reader) with excitation at ~355 nm and emission at ~460 nm
Assay Procedure
-
Virus Preparation and Titration:
-
Propagate influenza virus in a suitable cell line (e.g., MDCK) or embryonated chicken eggs.
-
Determine the optimal virus dilution that provides a strong fluorescent signal within the linear range of the instrument. This is done by serially diluting the virus stock and measuring its neuraminidase activity.
-
-
Inhibitor Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in the assay buffer to obtain a range of concentrations to be tested.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the diluted this compound solutions.
-
Add the pre-titered influenza virus to each well containing the inhibitor. Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow the inhibitor to bind to the neuraminidase.
-
-
Substrate Addition and Incubation:
-
Add the MUNANA substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing this compound's In-vitro Evaluation
Mechanism of Action
This compound acts as a competitive inhibitor of the influenza neuraminidase enzyme. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues from the surface of infected cells. This action inhibits the release of newly formed virus particles, thereby limiting the spread of the virus to other cells.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations I117V and I117M and Oseltamivir Sensitivity of Pandemic (H1N1) 2009 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Binding of Peramivir to the Influenza Neuraminidase Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peramivir is a potent, intravenously administered neuraminidase inhibitor approved for the treatment of acute uncomplicated influenza.[1][2] Its efficacy stems from its high-affinity binding to the active site of the influenza neuraminidase (NA) enzyme, a critical component in the viral life cycle responsible for the release of progeny virions from infected host cells.[3][4][5] This in-depth technical guide explores the core of this compound's mechanism of action: its intricate binding to the NA active site. We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to characterize it, and visualize the key molecular interactions and experimental workflows.
Molecular Interactions in the Neuraminidase Active Site
The influenza NA active site is a highly conserved region composed of 18 key amino acid residues. These residues are categorized into catalytic and framework sites. The catalytic residues (R118, D151, R152, R224, E276, R292, R371, and Y406 in N2 numbering) are directly involved in the cleavage of sialic acid, the natural substrate of the enzyme. The framework residues provide structural support to the active site.
This compound, a cyclopentane derivative, is structurally distinct from other neuraminidase inhibitors like oseltamivir and zanamivir. It possesses a C4-guanidino group and a hydrophobic side chain, which allows it to form extensive and tight interactions within the NA active site. X-ray crystallography studies of this compound bound to influenza NA have revealed the precise nature of these interactions.
Key interactions include:
-
Carboxylate Group: The negatively charged carboxylate group of this compound forms strong hydrogen bonds with a triad of conserved arginine residues: R118, R292, and R371.
-
Guanidino Group: The guanidino group fits into a pocket and forms stable hydrogen bonds and electrostatic interactions with acidic residues such as E119, D151, and E227.
-
Hydrophobic Side Chain: The hydrophobic side chain occupies a pocket formed by residues including W178 and I222.
-
Acetamido Group: The methyl group of the acetamido moiety interacts with a hydrophobic pocket, while the oxygen and nitrogen atoms form hydrogen bonds.
These extensive interactions contribute to this compound's tight binding and slow dissociation rate from the NA active site, with a reported half-life of dissociation (t1/2) greater than 24 hours, significantly longer than that of oseltamivir and zanamivir.
Quantitative Binding Data
The inhibitory activity of this compound is quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through neuraminidase inhibition assays and can vary depending on the influenza virus type, subtype, and the presence of resistance mutations.
| Influenza Virus | This compound IC50 (nM) | Reference |
| Influenza A | ||
| A(H1N1)pdm09 (Wild-Type) | Median: 0.09 - 1.4 | |
| A(H1N1)pdm09 (H275Y mutant) | Mean: 31.3 ± 10.3 | |
| A(H3N2) | Mean: 0.62 ± 0.05 | |
| Influenza B | ||
| Wild-Type | Mean: 0.74 ± 0.33 | |
| B/Yamagata/16/88 (Wild-Type) | 8.4 ± 0.4 | |
| B/Yamagata/16/88 (H273Y mutant) | 127 ± 16 |
| Influenza Virus | This compound Ki (nM) | Reference |
| B/Yamagata/16/88 (Wild-Type) | 0.066 ± 0.002 | |
| B/Yamagata/16/88 (H273Y mutant) | 4.69 ± 0.44 |
Experimental Protocols
The determination of this compound's binding affinity to influenza neuraminidase is primarily achieved through enzyme inhibition assays. The most common method is a fluorescence-based assay.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The protocol generally involves the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound trihydrate (e.g., 300 µM).
-
Prepare a working solution of the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Prepare an assay buffer (e.g., MES buffer with CaCl2, pH 6.5).
-
Prepare a stop solution (e.g., ethanol and NaOH).
-
Dilute the influenza virus stock to an optimal concentration.
-
-
Assay Procedure:
-
Serially dilute the this compound solution in a 96-well plate.
-
Add the diluted virus to each well containing the inhibitor and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.
-
Visualizations
This compound Binding to Neuraminidase Active Site
Caption: Key interactions of this compound within the neuraminidase active site.
Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay
Caption: Workflow for determining neuraminidase inhibition.
Resistance to this compound
The emergence of drug resistance is a significant concern for all antiviral therapies. For neuraminidase inhibitors, resistance is often associated with mutations in the NA gene that alter the active site. The H275Y mutation (N1 numbering) is a well-known substitution that confers resistance to oseltamivir and has also been shown to lead to highly reduced inhibition by this compound. Another mutation, H273Y in influenza B, also results in a significant increase in the IC50 and Ki values for this compound. Molecular modeling suggests that such mutations can introduce repulsive interactions that hinder the optimal binding of the inhibitor.
Conclusion
This compound's potent anti-influenza activity is a direct result of its optimized and extensive interactions within the highly conserved active site of the neuraminidase enzyme. Its unique chemical structure allows for the formation of numerous hydrogen bonds, electrostatic interactions, and hydrophobic contacts, leading to tight binding and a slow dissociation rate. Understanding the molecular basis of this interaction, quantified through robust experimental assays, is crucial for the ongoing development of novel antiviral agents and for monitoring the potential emergence of drug-resistant influenza strains. The methodologies and data presented in this guide provide a comprehensive overview for researchers dedicated to combating influenza.
References
- 1. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Neuraminidase Action on Glycoproteins by 1D and 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Intravenous Peramivir in Adults: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peramivir is a potent antiviral agent belonging to the neuraminidase inhibitor class, indicated for the treatment of acute uncomplicated influenza in adults. Administered as a single intravenous dose, this compound offers a critical therapeutic option for patients who may not be able to tolerate or absorb oral or inhaled antivirals. This technical guide provides an in-depth overview of the pharmacokinetics of intravenous this compound in the adult population, compiling key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Core Pharmacokinetic Profile
Intravenous administration of this compound results in a predictable and linear pharmacokinetic profile.[1] The drug is rapidly distributed and slowly eliminated, with its clearance being highly dependent on renal function.[2]
Table 1: Summary of Key Pharmacokinetic Parameters of Intravenous this compound in Adults (600 mg Single Dose)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 46,800 ng/mL | [1] |
| Area Under the Curve (AUC0-∞) | 102,700 ng·hr/mL | [1] |
| Volume of Distribution (Central) | 12.56 L | [3] |
| Elimination Half-Life (t½) | Approximately 20 hours | |
| Plasma Protein Binding | < 30% | |
| Total Clearance | Dependent on Creatinine Clearance (CrCl) | |
| Excretion | Approximately 90% excreted unchanged in urine |
Metabolism and Excretion
This compound is not significantly metabolized in humans. It is not a substrate for cytochrome P450 (CYP) enzymes, does not influence glucuronidation, and is not a substrate or inhibitor of P-glycoprotein mediated transport. This minimal metabolism reduces the potential for drug-drug interactions. The primary route of elimination is renal, with about 90% of the administered dose excreted as unchanged drug in the urine.
Dose Adjustments in Renal Impairment
Given that this compound is primarily cleared by the kidneys, dosage adjustments are necessary for patients with renal impairment to avoid drug accumulation.
Table 2: Recommended Single-Dose Adjustments for Intravenous this compound in Adults with Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Dose |
| ≥ 50 mL/min | 600 mg |
| 30-49 mL/min | 200 mg |
| 10-29 mL/min | 100 mg |
For patients on hemodialysis, this compound should be administered after dialysis.
Experimental Protocols
The determination of this compound's pharmacokinetic profile relies on robust clinical study designs and validated bioanalytical methods.
Pharmacokinetic Study Design: A Typical Workflow
A typical pharmacokinetic study for an intravenous drug like this compound involves several key stages, from volunteer recruitment to data analysis. The following diagram illustrates a generalized workflow.
Bioanalytical Method for this compound Quantification in Human Plasma
The quantification of this compound in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.
3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mechanism of Action: Neuraminidase Inhibition
This compound exerts its antiviral effect by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells.
References
Peramivir: A Technical Guide to its Design and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peramivir is a potent antiviral agent belonging to the class of neuraminidase inhibitors, specifically designed for the treatment of acute uncomplicated influenza. Administered intravenously, it offers a critical therapeutic option, particularly for patients unable to take oral or inhaled antivirals. This technical guide provides an in-depth analysis of the design, mechanism of action, binding kinetics, inhibitory activity, pharmacokinetics, and clinical efficacy of this compound. Detailed experimental protocols and data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of antiviral therapeutics.
Design and Chemical Structure
This compound was developed through a structure-based drug design approach, targeting the highly conserved active site of the influenza neuraminidase enzyme.[1] Its chemical structure features a cyclopentane backbone, a distinguishing feature from the cyclohexene scaffold of oseltamivir.[1] Key functional groups include a positively charged guanidinyl group and lipophilic side chains, which are crucial for its potent inhibitory activity.[1]
The chemical name for this compound is (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-(carbamimidoylamino)-2-hydroxycyclopentanecarboxylic acid.[2][3] Its molecular formula is C₁₅H₂₈N₄O₄, with a molecular weight of 328.41 Da.
Synthesis: The synthesis of this compound has been achieved through various routes, with a key step often involving a 1,3-dipolar cycloaddition reaction to form the cyclopentane scaffold. Optimized synthetic processes aim to maximize yield and minimize the use of hazardous reagents.
Mechanism of Action
This compound is a potent and selective inhibitor of the influenza A and B virus neuraminidase enzyme. This enzyme plays a critical role in the viral life cycle by cleaving sialic acid residues on the surface of infected cells, which facilitates the release of newly formed progeny virions. By blocking the active site of neuraminidase, this compound prevents the release of new viral particles, thereby halting the spread of the infection within the host.
The mechanism of action can be visualized as a competitive inhibition of the neuraminidase enzyme.
Binding Kinetics and Affinity
A key characteristic of this compound is its slow-binding kinetics and tight binding to the neuraminidase active site. The active site of the influenza neuraminidase is composed of highly conserved catalytic and framework residues. This compound's guanidino group forms stable hydrogen bonds and electrostatic interactions with acidic residues such as E119, D151, and E227 within the enzyme's active site. These interactions contribute to a slow dissociation rate, with a reported half-life of dissociation (t₁/₂) of over 24 hours, which is significantly longer than that of oseltamivir and zanamivir. This prolonged binding is thought to contribute to its potent and long-lasting antiviral activity. Molecular docking studies have identified key residues, such as Arg 368, as being crucial for the ionic interaction between this compound and neuraminidase.
In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against a wide range of influenza A and B virus strains, including avian influenza subtypes with pandemic potential like H5N1, H7N9, and H9N2. Its 50% inhibitory concentration (IC₅₀) values are often in the sub-nanomolar to low nanomolar range. Notably, this compound has shown improved in vitro activity against influenza B isolates compared to other neuraminidase inhibitors.
| Influenza Virus Strain | This compound IC₅₀ (nM) - Median/Mean (Range) |
| Influenza A (various strains) | 0.2 (0.09 - 1.4) |
| 2009 H1N1 | 0.06 - 0.26 |
| Influenza B (various strains) | 1.3 (0.60 - 11) |
| Influenza B (circulating strains) | 0.74 ± 0.33 |
| High-Risk Patient Isolates (A & B) | 0.724 - 25.02 |
Pharmacokinetics
This compound is administered intravenously, ensuring rapid and complete bioavailability. It exhibits linear pharmacokinetics, with dose-proportional increases in maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).
| Pharmacokinetic Parameter | Value | Reference |
| Administration Route | Intravenous | |
| Volume of Distribution | 12.45 - 12.56 L | |
| Plasma Protein Binding | < 30% | |
| Metabolism | Not significantly metabolized | |
| Excretion | Primarily excreted unchanged in urine (~90%) | |
| Elimination Half-life | Approximately 20 hours |
Clinical Efficacy and Safety
Clinical trials have demonstrated that a single intravenous dose of this compound is effective and well-tolerated for the treatment of acute uncomplicated influenza in adults. Studies have shown that this compound significantly reduces the time to alleviation of symptoms compared to placebo. A meta-analysis suggested that this compound's efficacy might be higher than that of other neuraminidase inhibitors, with a similar safety profile.
Common adverse events reported in clinical trials are generally mild to moderate and include gastrointestinal symptoms such as diarrhea. Rare but serious skin reactions and neuropsychiatric events have also been reported.
Resistance
The emergence of drug-resistant influenza strains is a concern for all antiviral medications. Resistance to this compound is associated with specific mutations in the neuraminidase gene. The H275Y mutation (N1 numbering) in influenza A(H1N1) viruses is a well-characterized mutation that confers resistance to both oseltamivir and this compound. For influenza B viruses, the H273Y mutation in the neuraminidase active site has been shown to confer resistance to this compound. Surveillance for these and other potential resistance mutations is ongoing.
Experimental Protocols
In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Principle: Influenza neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The IC₅₀ value is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
Materials:
-
Recombinant influenza neuraminidase or influenza virus isolates
-
MUNANA substrate
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol/glycine-NaOH buffer)
-
Black 96-well microplates
-
Fluorometer (Ex: ~355-365 nm, Em: ~450-460 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted inhibitor solutions and a pre-determined optimal concentration of the neuraminidase enzyme. Incubate for a specified time (e.g., 30-45 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
In Vitro Viral Replication Assay (General Workflow)
This protocol outlines a general method to assess the inhibitory effect of a compound on influenza virus replication in cell culture.
Principle: The ability of an antiviral compound to inhibit the replication of influenza virus in a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is quantified. The reduction in viral yield or cytopathic effect (CPE) is measured.
Materials:
-
Influenza virus stock
-
MDCK cells (or other susceptible cell line)
-
Cell culture medium
-
This compound (or other test compounds)
-
TPCK-trypsin (for viral activation)
-
Reagents for viral quantification (e.g., for plaque assay, TCID₅₀ assay, or qPCR)
Procedure:
-
Cell Seeding: Seed MDCK cells in multi-well plates and grow to confluency.
-
Infection: Pre-incubate the cells with serial dilutions of this compound for a short period. Then, infect the cells with a known multiplicity of infection (MOI) of the influenza virus.
-
Incubation: Incubate the infected cells in the presence of the test compound and TPCK-trypsin at 37°C in a CO₂ incubator.
-
Endpoint Measurement: After a defined incubation period (e.g., 24-72 hours), assess the extent of viral replication. This can be done by:
-
Plaque Assay: Collecting the supernatant and titrating the amount of infectious virus by counting plaque-forming units (PFU).
-
TCID₅₀ Assay: Determining the 50% tissue culture infectious dose by observing the cytopathic effect in serially diluted supernatant.
-
Quantitative PCR (qPCR): Quantifying the amount of viral RNA in the supernatant or cell lysate.
-
-
Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀).
Conclusion
This compound is a significant advancement in the treatment of influenza, offering a potent, intravenously administered option with a favorable pharmacokinetic profile. Its unique chemical structure and slow-binding kinetics contribute to its robust antiviral activity against a broad range of influenza viruses. This technical guide provides a comprehensive overview of the critical aspects of this compound's design and mode of action, serving as a valuable resource for the scientific community engaged in antiviral research and development. Continued surveillance for resistance and further studies in various patient populations will remain important for optimizing its clinical use.
References
- 1. This compound for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Peramivir's Potent Activity Against Avian Influenza Strains H5N1 and H7N9: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the antiviral activity of peramivir against highly pathogenic avian influenza A viruses of the H5N1 and H7N9 subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key in vitro and in vivo data, details experimental methodologies, and visualizes complex biological and experimental workflows.
Executive Summary
This compound, a potent neuraminidase (NA) inhibitor, demonstrates significant efficacy against both H5N1 and H7N9 avian influenza strains.[1][2] Its mechanism of action, shared with other NA inhibitors, involves blocking the release of progeny virions from infected host cells, thereby curtailing the spread of infection.[3][4][5] This guide presents a compilation of preclinical data from various studies, highlighting this compound's strong inhibitory activity in enzymatic and cell-based assays, as well as its protective effects in animal models. The detailed experimental protocols and visual diagrams included herein are intended to serve as a valuable resource for the scientific community engaged in influenza research and antiviral drug development.
In Vitro Activity of this compound
This compound has been shown to be a highly effective inhibitor of the neuraminidase enzyme of both H5N1 and H7N9 viruses in laboratory settings. Its inhibitory activity is comparable to or, in some cases, superior to other neuraminidase inhibitors.
Neuraminidase Inhibition and Plaque Reduction Assays
The in vitro efficacy of this compound is primarily assessed through neuraminidase inhibition assays and plaque reduction assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are key metrics used to quantify the drug's potency.
| Virus Strain | Assay Type | This compound IC50 (nM) | This compound EC50 (nM) | Reference |
| A/Vietnam/1203/04 (H5N1) | Neuraminidase Inhibition | 0.6 ± 0.2 | - | |
| A/Vietnam/1203/04 (H5N1) | Plaque Reduction | - | 0.3 ± 0.1 | |
| H5N1 (Wild-Type) | Neuraminidase Inhibition | Sub-nanomolar | - | |
| H5N1 (H275Y mutant) | Neuraminidase Inhibition | Lower than wild-type | - | |
| H7N9 | Neuraminidase Inhibition | Comparable to oseltamivir | - |
Table 1: In Vitro Activity of this compound against H5N1 and H7N9 Strains
In Vivo Efficacy of this compound
Animal models, primarily mice and ferrets, are crucial for evaluating the in vivo therapeutic potential of antiviral agents against highly pathogenic influenza viruses. Studies have consistently demonstrated that this compound treatment can significantly improve survival rates, reduce viral loads in the lungs and other organs, and mitigate disease severity in animals infected with lethal doses of H5N1 and H7N9.
Mouse Models
In murine models of H5N1 infection, intramuscularly administered this compound has been shown to provide significant protection against mortality. The timing of treatment initiation and the dosing regimen are critical factors for survival.
| Virus Strain | Animal Model | Treatment Regimen | Outcome | Reference |
| A/Vietnam/1203/04 (H5N1) | Mouse | Single IM dose | 33% survival | |
| A/Vietnam/1203/04 (H5N1) | Mouse | Twice daily IM injections | 55% survival | |
| A/Vietnam/1203/04 (H5N1) | Mouse | 8-day IM regimen | 100% survival | |
| A/Vietnam/1203/04 (H5N1) | Mouse | Delayed treatment (24h p.i.) | 78% survival | |
| A/Vietnam/1203/04 (H5N1) | Mouse | Delayed treatment (48h p.i.) | 56% survival | |
| Wild-type H5N1 | Mouse | Single IV treatment (10 mg/kg) | Prevented lethality | |
| H5N1 (H275Y mutant) | Mouse | 5-day administration (30 mg/kg) | Prevented lethality | |
| A/Shantou/1001/2014 (H7N9) | Mouse | 30 mg/kg/day IM (0-8 dpi) | Dose-dependent protection |
Table 2: In Vivo Efficacy of this compound in Mouse Models
Ferret Models
Ferrets are considered a gold-standard model for influenza research as the disease progression closely mimics human infection. This compound has demonstrated significant therapeutic benefits in ferrets infected with H5N1, including increased survival and reduced viral replication.
| Virus Strain | Animal Model | Treatment Regimen | Outcome | Reference |
| A/Vietnam/1203/04 (H5N1) | Ferret | Post-exposure treatment | 75% survival vs 11% in untreated | |
| A/Vietnam/1203/04 (H5N1) | Ferret | Post-exposure treatment | 70% survival vs 30% in vehicle-treated |
Table 3: In Vivo Efficacy of this compound in Ferret Models
Mechanism of Action
This compound functions by inhibiting the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells. By binding tightly to the active site of the neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of virions at the cell membrane and preventing their spread to other cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
This compound and other NA inhibitors
-
Assay buffer (e.g., MES with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Incubate the diluted this compound with a standardized amount of influenza virus (containing neuraminidase) for a specified time (e.g., 45 minutes at room temperature).
-
Add the MUNANA substrate to initiate the enzymatic reaction and incubate (e.g., 1 hour at 37°C).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~355 nm, emission ~460 nm).
-
The IC50 value is calculated as the concentration of this compound that reduces the neuraminidase activity by 50% compared to the virus-only control.
Plaque Reduction Neutralization Test (PRNT)
This cell-based assay measures the ability of an antiviral compound to inhibit virus replication and spread.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Cell culture medium
-
Semi-solid overlay (e.g., Avicel or agarose)
-
Crystal violet or immunostaining reagents
Procedure:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Incubate the virus with the this compound dilutions for a set period (e.g., 1 hour) to allow the drug to bind to the virus.
-
Infect the MDCK cell monolayers with the virus-peramivir mixtures.
-
After an adsorption period, remove the inoculum and add a semi-solid overlay containing the corresponding concentration of this compound. This restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubate the plates for 2-3 days to allow for plaque development.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% relative to the untreated virus control.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for assessing the therapeutic efficacy of this compound in mice lethally challenged with H5N1 or H7N9.
Caption: General workflow for an in vivo antiviral efficacy study.
Procedure:
-
Animal Model: Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).
-
Virus Challenge: Anesthetize mice lightly and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of H5N1 or H7N9 virus in a small volume (e.g., 50 µl) of PBS.
-
Treatment: Administer this compound via the desired route (e.g., intramuscularly or intravenously) at various doses and schedules. Treatment can be initiated prophylactically or at different time points post-infection (p.i.) to assess the therapeutic window.
-
Monitoring: Observe the mice daily for a specified period (e.g., 14-21 days) for clinical signs of illness, including weight loss, ruffled fur, lethargy, and respiratory distress.
-
Endpoints: The primary endpoint is typically survival. Secondary endpoints may include changes in body weight, mean time to death, and viral titers in the lungs, brain, and other organs at various time points p.i.
Resistance
As with other neuraminidase inhibitors, the emergence of drug-resistant variants is a concern. The H275Y mutation in the neuraminidase has been associated with resistance to oseltamivir and reduced susceptibility to this compound in some influenza strains. However, studies have shown that this compound may still retain therapeutic activity against H5N1 viruses harboring this mutation, albeit potentially requiring higher doses. The R292K mutation in the neuraminidase of H7N9 has been shown to confer high-level resistance to both oseltamivir and this compound. Continuous surveillance for resistance mutations is essential for effective antiviral therapy.
Conclusion
This compound demonstrates robust antiviral activity against highly pathogenic H5N1 and H7N9 avian influenza viruses in both in vitro and in vivo models. Its efficacy, particularly when administered parenterally, makes it a valuable therapeutic option, especially for severe influenza infections. The data summarized in this guide underscore the importance of early treatment initiation and appropriate dosing to maximize therapeutic benefit and mitigate the risk of adverse outcomes. Further research into combination therapies and continued monitoring for antiviral resistance are critical components of pandemic preparedness.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays of Peramivir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an enzyme essential for the release of progeny virions from infected host cells.[1][2] By blocking the active site of the NA enzyme, this compound prevents the cleavage of sialic acid residues on the cell surface, leading to the aggregation of newly formed virus particles and halting the spread of infection.[1][2] In vitro assays are fundamental for evaluating the antiviral activity of this compound, determining its potency against various influenza strains, and monitoring for the emergence of resistant variants.
These application notes provide detailed protocols for key in vitro assays to assess the antiviral efficacy of this compound, including neuraminidase inhibition, plaque reduction, and virus yield reduction assays. Additionally, a summary of reported 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values is presented to offer a comparative perspective on this compound's activity.
Mechanism of Action: Neuraminidase Inhibition
This compound functions by mimicking the natural substrate of the neuraminidase enzyme, sialic acid. It binds with high affinity to the conserved active site of the neuraminidase, effectively blocking its enzymatic function.[3] This inhibition prevents the release of newly synthesized viruses from infected cells, thereby limiting the progression of the infection.
References
Application Notes and Protocols for Evaluating Peramivir Efficacy in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of mouse and ferret models to test the efficacy of Peramivir, a potent neuraminidase inhibitor, against influenza virus infections.
Introduction to this compound and Preclinical Animal Models
This compound is an intravenously administered antiviral drug that functions as a selective inhibitor of the influenza virus neuraminidase enzyme.[1][2] This enzyme is crucial for the release of newly formed viral particles from infected host cells, and its inhibition prevents the spread of the virus.[1] Preclinical evaluation in relevant animal models is a critical step in the development and validation of antiviral therapies. Mice are widely used for initial efficacy studies due to their cost-effectiveness and the availability of immunological reagents.[3][4] Ferrets are considered the gold-standard model for influenza research because they exhibit clinical symptoms, such as fever and sneezing, that closely mimic human infection and can be infected with human influenza strains without prior adaptation.
Mechanism of Action of this compound
This compound targets the neuraminidase (NA) glycoprotein on the surface of the influenza virus. The NA enzyme cleaves sialic acid residues from the host cell surface, facilitating the release of progeny virions. This compound binds with high affinity to the active site of the NA enzyme, blocking its function. This action causes the newly synthesized viruses to remain tethered to the host cell surface, preventing their release and subsequent infection of other cells, thereby reducing the overall viral load.
Caption: Mechanism of this compound action on the influenza virus lifecycle.
Mouse Model for this compound Efficacy Testing
The mouse model is a fundamental tool for the primary evaluation of antiviral compounds against various influenza strains, including highly pathogenic avian influenza (HPAI) like H5N1 and H7N9.
Quantitative Data Summary: this compound Efficacy in Mice
The following table summarizes key findings from various studies evaluating this compound in mouse models of influenza infection.
| Influenza Strain | Mouse Strain | This compound Dosage & Regimen | Key Efficacy Findings | Reference(s) |
| A/H1N1 (pdm09) | Immunosuppressed Mice | 40 mg/kg, IV, once daily for 20 days | Significantly reduced mortality, body weight loss, viral titers, and cytokine production compared to vehicle. | |
| A/H1N1 | BALB/c | 10 mg/kg, IM, single injection | Significantly reduced weight loss and mortality. Comparable to a 5-day oral oseltamivir course (2-20 mg/kg/day). | |
| A/H5N1 (A/Vietnam/1203/04) | BALB/c | 30 mg/kg, IM, single injection | 70-80% survival compared to 36% in the control group. | |
| A/H7N9 (A/Shantou/1001/2014) | C57/BL6 | 30 mg/kg/day, IM, multiple doses (0-8 dpi) | Protected mice from lethal infection, eradicated the virus from respiratory and extrapulmonary tissues, and prevented neuropathy. | |
| A/H7N9 (A/Shantou/1001/2014) | C57/BL6 | 30 mg/kg, IM, single dose at time of infection | Provided 50% protection and significantly lowered lung viral titers. | |
| Influenza B (BR/08) | BALB/c & BALB scid | 75 mg/kg, IM, single or multiple doses | Reduced virus replication in BALB scid mice but was not sufficient for complete viral clearance. | |
| Various A & B strains | N/A | 100 mg/kg/dose | Provided 100% protection against four different influenza strains (H3N2, H1N1, and B). |
Protocol: this compound Efficacy in a Lethal Influenza Mouse Model
This protocol describes a typical experiment to assess the therapeutic efficacy of this compound in mice lethally challenged with an influenza A virus.
Materials:
-
6- to 8-week-old BALB/c mice
-
Mouse-adapted influenza virus stock (e.g., A/WSN/33 (H1N1), A/Victoria/3/75 (H3N2)) with a known lethal dose (LD50)
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Biosafety cabinet (BSL-2 or higher)
-
Calibrated pipettes and sterile, filtered tips
-
Sterile syringes and needles for injection
-
Microcentrifuge tubes
-
VTM (Viral Transport Medium)
-
Equipment for tissue homogenization
-
Reagents for TCID50 assay or qRT-PCR
Procedure:
-
Animal Acclimatization: House mice in appropriate containment facilities for at least one week prior to the experiment to allow for acclimatization.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound Treatment). A typical group size is 10 mice for survival studies and 3-5 mice per time point for virology/pathology studies.
-
Virus Inoculation (Day 0): a. Lightly anesthetize mice using isoflurane. b. Inoculate mice intranasally with a lethal dose of influenza virus (e.g., 5x LD50) in a small volume (typically 25-50 µL). c. Return mice to their cages and monitor for recovery from anesthesia.
-
Treatment Administration: a. Prepare this compound and vehicle solutions under sterile conditions. b. At the designated time post-infection (e.g., 24 hours for therapeutic studies), administer this compound via the desired route (e.g., intramuscular or intravenous injection). The volume and concentration should be based on the target dose (e.g., 30 mg/kg). c. Administer the vehicle solution to the control group using the same volume and route. d. Continue treatment according to the planned regimen (e.g., single dose, or once daily for 5 days).
-
Daily Monitoring (Days 1-14): a. Record the body weight of each mouse daily. b. Observe and score clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture). c. Record survival daily. Euthanize mice that lose a predetermined percentage of their initial body weight (e.g., >25-30%) or show signs of severe distress, as per institutional guidelines.
-
Viral Titer Determination (Optional): a. At selected time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group. b. Aseptically collect tissues, particularly lungs and brains. c. Homogenize the tissues in a known volume of VTM. d. Clarify the homogenate by centrifugation. e. Determine the viral titer in the supernatant using a 50% Tissue Culture Infective Dose (TCID50) assay on MDCK cells or by quantitative real-time PCR (qRT-PCR).
-
Data Analysis: a. Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test. b. Graph the mean percent body weight change over time for each group. c. Compare viral titers between groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
Ferret Model for this compound Efficacy Testing
The ferret model is superior for assessing clinical endpoints like fever and nasal symptoms, making it highly relevant for predicting human outcomes. Ferrets are susceptible to a wide range of human and avian influenza viruses.
Quantitative Data Summary: this compound Efficacy in Ferrets
The following table summarizes key findings from studies evaluating this compound in ferret models of influenza infection.
| Influenza Strain | This compound Dosage & Regimen | Key Efficacy Findings | Reference(s) |
| Influenza B (B/Kadoma/1/2005) | 60 mg/kg, IV, single dose (1 dpi) | Significantly reduced median AUC virus titers (8.3 vs 10.7 log10 TCID50·day/ml in controls). Attenuated fever by ~1°C. | |
| Influenza B (B/Kadoma/1/2005) | 30 mg/kg, IV, single dose | Lower nasal virus titers on day 2 post-infection compared to oral oseltamivir. | |
| A/H5N1 (A/Vietnam/1203/04) | 30 mg/kg, IM, multiple doses (+1h, then daily for 4 days) | 40-64% improvement in survival compared to mock-treated animals. Reduced infectious virus titers in lungs and brains. |
Protocol: this compound Efficacy in an Influenza Ferret Model
This protocol outlines a study to evaluate this compound's effect on viral shedding and clinical symptoms in influenza-infected ferrets.
Materials:
-
Young adult ferrets (6-12 months old), seronegative for circulating influenza viruses
-
Influenza virus stock (e.g., A(H1N1)pdm09, Influenza B strain)
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Implantable telemetry probes for temperature monitoring (optional)
-
Nasal wash collection supplies (sterile PBS)
-
Biosafety cabinet and appropriate BSL-2/3 containment facilities
-
VTM, reagents for viral titration (TCID50 or qRT-PCR)
Procedure:
-
Animal Preparation & Acclimatization: a. House ferrets individually in cages that prevent direct contact but allow for respiratory transmission studies if needed. b. Acclimatize ferrets for at least one week. c. If continuous temperature monitoring is desired, surgically implant telemetry probes in the peritoneal cavity at least one week before infection and allow for recovery.
-
Baseline Data Collection: For 2-3 days prior to infection, record baseline body temperature and weight.
-
Virus Inoculation (Day 0): a. Anesthetize ferrets. b. Inoculate ferrets intranasally with the target virus dose (e.g., 10^6 TCID50) in a total volume of ~1.0 mL (0.5 mL per nostril). c. Monitor recovery from anesthesia.
-
Treatment Administration: a. At the designated time post-infection (e.g., 24 hours), administer this compound (e.g., 30-60 mg/kg) or vehicle via the intravenous or intramuscular route to the appropriate groups. b. Follow the prescribed treatment schedule (e.g., single dose).
-
Daily Monitoring and Sample Collection (Days 1-7 or 14): a. Record body weight and temperature daily. b. Observe and score clinical signs (e.g., sneezing, nasal discharge, activity level). c. Collect nasal washes daily. To do this, anesthetize the ferret and instill a small volume of sterile PBS into the nostrils, then collect the runoff into a sterile tube. d. Process nasal wash samples immediately for viral titration or store in VTM at -80°C.
-
Viral Titer Determination: a. Quantify the amount of infectious virus in the nasal wash samples using a TCID50 assay or quantify viral RNA using qRT-PCR.
-
Data Analysis: a. Plot the mean viral titers (log10 TCID50/mL) for each group over time. Calculate the Area Under the Curve (AUC) for viral titers and compare between groups. b. Graph the mean body temperature and percent weight change for each group over time. c. Compare clinical scores between groups. d. Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the significance of the findings.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting antiviral efficacy studies in either mouse or ferret models.
Caption: General experimental workflow for in vivo this compound efficacy studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 4. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Peramivir Dose-Response Studies in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the dose-response relationship of peramivir, an intravenous neuraminidase inhibitor, as determined through key clinical trials. The document summarizes critical efficacy and safety data, details the experimental protocols used in these studies, and provides visual diagrams of the drug's mechanism and trial workflows.
Application Notes: Summary of Findings
This compound is an antiviral agent that functions by inhibiting the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new viral particles from infected host cells.[1][2] Clinical trials have primarily investigated intravenous (IV) single and multiple-day dosing regimens, typically comparing 300 mg and 600 mg doses against placebo or the oral neuraminidase inhibitor, oseltamivir.
Efficacy in Uncomplicated Influenza
In adult outpatients with acute, uncomplicated seasonal influenza, single intravenous doses of this compound have been shown to be effective. A key study demonstrated that both 300 mg and 600 mg single IV doses of this compound significantly reduced the time to alleviation of symptoms compared to placebo.[3][4] The median time to symptom alleviation was nearly identical for both doses, suggesting a potential plateau in clinical effect at the 300 mg dose for this patient population.[5]
A subsequent Phase III study comparing single-dose 300 mg and 600 mg IV this compound to a standard 5-day oral oseltamivir regimen (75 mg twice daily) found the efficacy to be similar across all three groups, establishing non-inferiority.
Table 1: Efficacy of Single-Dose IV this compound in Uncomplicated Influenza
| Study (Reference) | Treatment Arm | N | Median Time to Alleviation of Symptoms (Hours) | 95% Confidence Interval (CI) | Adjusted P-value vs. Placebo |
|---|---|---|---|---|---|
| Kohno et al., 2010 | This compound 300 mg | 99 | 59.1 | 50.9 - 72.4 | 0.0092 |
| This compound 600 mg | 97 | 59.9 | 54.4 - 68.1 | 0.0092 | |
| Placebo | 100 | 81.8 | 68.0 - 101.5 | N/A | |
| Kohno et al., 2011 | This compound 300 mg | 364 | 78.0 | 68.4 - 88.6 | N/A (vs. Oseltamivir) |
| This compound 600 mg | 364 | 81.0 | 72.7 - 91.5 | N/A (vs. Oseltamivir) |
| | Oseltamivir 75 mg BID | 363 | 81.8 | 73.2 - 91.1 | N/A |
Efficacy in High-Risk and Hospitalized Patients
For high-risk patients (e.g., those with diabetes or chronic respiratory diseases), a dose-response relationship appears more evident. A study administering this compound for 1 to 5 days found that the 600 mg dose group had a significantly shorter duration of influenza illness compared to the 300 mg group. This suggests that higher doses may provide greater benefit in patients with more severe disease or underlying health conditions.
However, a separate Phase III study in a broader population of hospitalized patients with severe influenza (which was ultimately terminated for futility) did not demonstrate a significant clinical benefit for 600 mg this compound plus standard of care (SOC) compared to placebo plus SOC.
Table 2: Efficacy of IV this compound in High-Risk Patients
| Study (Reference) | Treatment Arm | N | Median Duration of Influenza Illness (Hours) | 90% Confidence Interval (CI) | Hazard Ratio (600mg vs 300mg) |
|---|---|---|---|---|---|
| Sugaya et al., 2012 | This compound 300 mg/day | 18 | 114.4 | 40.2 - 235.3 | 0.497 |
| | this compound 600 mg/day | 19 | 42.3 | 30.0 - 82.7 | |
Safety and Tolerability
Across multiple studies, this compound has been generally well-tolerated at both 300 mg and 600 mg doses, with an adverse event profile similar to that of placebo and oseltamivir. The most commonly reported adverse event is diarrhea. No significant difference in the rate of adverse events has been observed between the 300 mg and 600 mg dose groups.
Table 3: Safety Profile of IV this compound (Selected Studies)
| Study (Reference) | Treatment Arm | N | Any Adverse Event (%) | Diarrhea (%) | Serious Adverse Events (%) |
|---|---|---|---|---|---|
| Kohno et al., 2010 | This compound 300 mg | 99 | 28.3% | 4.0% | 0% |
| This compound 600 mg | 97 | 24.7% | 3.1% | 0% | |
| Placebo | 100 | 25.0% | 5.0% | 0% | |
| Sugaya et al., 2012 | This compound 300 mg/day | 21 | 71.4% | Not specified | Not specified |
| | this compound 600 mg/day | 21 | 76.2% | Not specified | Not specified |
Pharmacokinetics
This compound exhibits linear pharmacokinetics, with exposure (Cmax and AUC) increasing proportionally with the dose. It is primarily eliminated unchanged via the kidneys, with a terminal elimination half-life of approximately 20 hours, supporting single-daily dosing. Dose adjustments are recommended for patients with renal impairment.
Table 4: Pharmacokinetic Parameters of Single-Dose IV this compound in Adults
| Parameter | 600 mg Dose |
|---|---|
| Cmax (Maximum Serum Concentration) | ~46,800 ng/mL |
| AUC0-∞ (Area Under the Curve) | ~102,700 ng·hr/mL |
| Volume of Distribution (Central) | ~12.6 L |
| Protein Binding | <30% |
| Elimination Half-life | ~20 hours |
| Primary Route of Elimination | Renal (~90% as unchanged drug) |
Protocols: Key Experimental Methodologies
The following sections describe generalized protocols based on methodologies from pivotal this compound clinical trials.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial in Uncomplicated Influenza
-
Objective: To evaluate the efficacy and safety of single-dose intravenous this compound compared to placebo in adults with acute uncomplicated influenza.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Patient Population:
-
Inclusion Criteria: Previously healthy adults (e.g., 20-64 years) with a positive influenza rapid antigen test; onset of influenza symptoms (including fever ≥38.0°C and at least one respiratory and one systemic symptom) within 48 hours of randomization.
-
Exclusion Criteria: High-risk conditions, pregnancy, severe influenza requiring hospitalization, receipt of other antiviral medications.
-
-
Randomization and Blinding: Patients are randomized in a 1:1:1 ratio to receive a single intravenous infusion of this compound 300 mg, this compound 600 mg, or a matching placebo (e.g., normal saline). Both patients and investigators are blinded to the treatment assignment.
-
Intervention:
-
Confirm eligibility and obtain informed consent.
-
Administer the assigned study drug (this compound or placebo) as a single intravenous infusion over 15-30 minutes on Day 1.
-
-
Assessments and Endpoints:
-
Primary Efficacy Endpoint: Time to alleviation of symptoms (TTAS), defined as the time from initiation of study drug until all seven influenza symptoms (cough, sore throat, headache, nasal congestion, feverishness, fatigue, myalgia) are rated as 'mild' or 'absent' and remain so for at least 24 hours.
-
Data Collection: Patients self-assess symptoms and body temperature twice daily for up to 14 days using a diary.
-
Virology: Nasal and pharyngeal swabs are collected at baseline and on specified follow-up days (e.g., Days 2, 3, 6) to determine viral titer and shedding.
-
Safety: Monitor and record all adverse events (AEs), serious adverse events (SAEs), and results from clinical laboratory tests throughout the study period.
-
-
Statistical Analysis: The primary endpoint (TTAS) is typically analyzed using a Cox proportional-hazards model, with results often visualized using Kaplan-Meier curves.
Protocol: Dose-Escalation Safety and Tolerability Study
-
Objective: To determine the safety, tolerability, and pharmacokinetics of escalating doses of this compound in healthy volunteers.
-
Study Design: Single-center, randomized, placebo-controlled, dose-escalation. Can be conducted in two parts: single ascending dose (SAD) and multiple ascending dose (MAD).
-
Patient Population:
-
Inclusion Criteria: Healthy adult men and women (e.g., 18-40 years) with a body mass index (BMI) within a normal range (e.g., 19-32).
-
Exclusion Criteria: Clinically significant abnormalities on physical examination, ECG, or laboratory tests.
-
-
Intervention (SAD part):
-
Enroll subjects into sequential cohorts. Each cohort consists of a small number of subjects (e.g., 8 subjects: 6 active, 2 placebo).
-
The first cohort receives the lowest planned dose (e.g., 0.5 mg/kg) via a 15-minute IV infusion.
-
A safety monitoring committee reviews safety and tolerability data before proceeding to the next, higher-dose cohort (e.g., 1, 2, 3.5, 5 mg/kg).
-
Dose escalation continues until the maximum planned dose is reached or a maximum tolerated dose (MTD) is identified.
-
-
Assessments and Endpoints:
-
Primary Endpoint: Safety and tolerability, assessed by monitoring vital signs, ECGs, clinical laboratory results, and the incidence/severity of adverse events.
-
Pharmacokinetics: Serial blood samples are collected at pre-defined time points (e.g., 0.5, 1, 2, 3, 6, 9, 12, 18, 24 hours) post-infusion to determine PK parameters (Cmax, AUC, t1/2). Urine is often collected to assess renal excretion.
-
Visualizations: Pathways and Workflows
Mechanism of Action
The diagram below illustrates the mechanism by which this compound inhibits influenza virus propagation.
Caption: this compound inhibits the viral neuraminidase enzyme, preventing the release of new virus particles.
Clinical Trial Workflow
This flowchart outlines the typical process for a patient enrolled in a randomized, controlled this compound clinical trial.
References
- 1. Rapivab (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. m.youtube.com [m.youtube.com]
- 3. journals.asm.org [journals.asm.org]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
Application Notes and Protocols for Measuring Peramivir Concentration in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peramivir is a potent neuraminidase inhibitor used in the treatment of influenza. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for this compound analysis in plasma. These values provide a reference for expected performance and can guide laboratory-specific validation efforts.
Table 1: Linearity and Sensitivity of this compound Quantification Methods
| Method | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Sample Volume (µL) | Reference |
| HPLC-MS/MS | 5 - 10,000 | 5 | 100 | [1][2] |
| HILIC-MS/MS | 10 - 10,000 | 10 | Not Specified | [3] |
| HPLC-MS/MS | 0.12 - 1200.0 | 0.12 | Not Specified | [4] |
| LC-MS/MS | 0.25 - 250 | 0.25 | Not Specified | [5] |
| LC-MS/MS | 1 - 50,000 | 1 | Not Specified | |
| LC-MS/MS | 1.17 - 2340.0 | 1.17 | Not Specified |
Table 2: Precision and Accuracy of this compound Quantification Methods
| Method | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) | Reference |
| HILIC-MS/MS | 4.3 ± 1.8 | 3.7 ± 1.8 | 97.0 ± 4.8 | |
| LC-MS/MS | 4.04 - 8.17 | 3.02 - 7.08 | 93.99 - 106.48 |
Table 3: Mass Spectrometry Transitions for this compound and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 329 | 100 | Positive | |
| Ro 64-0802 (I.S.) | 285 | 138 | Positive | |
| This compound Derivative | 343 | 284 | Positive | |
| Ro 64-0802 Derivative (I.S.) | 299 | 152 | Positive |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example based on commonly published methods. It is recommended to validate the method in your laboratory according to regulatory guidelines (e.g., US FDA).
Materials and Reagents
-
This compound reference standard
-
Internal Standard (I.S.), e.g., Ro 64-0802 or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant, e.g., heparin)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For all tubes except the blank, add 10 µL of the internal standard working solution.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) or a Hydrophilic Interaction Chromatography (HILIC) column (e.g., Amide-80) can be used.
-
Mobile Phase A: 0.1% formic acid in water with 0.06 M ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution is typically used to separate this compound from endogenous plasma components. An example gradient could be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 329 → 100
-
Internal Standard (Ro 64-0802): m/z 285 → 138
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature according to the specific instrument used.
Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be fully validated according to the US FDA or other relevant regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity: Evaluate the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter, respectively, at multiple concentration levels (LLOQ, low, mid, and high QC).
-
Recovery: Measure the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma samples. Proper validation is essential to ensure the reliability of the data for clinical and research applications. The provided information serves as a comprehensive guide for establishing and performing this compound bioanalysis in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantification of this compound (a novel anti-influenza drug) in human plasma by hydrophilic interaction chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound in dog plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Human Influenza Treatment with Oral Peramivir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of oral peramivir for the treatment of human influenza, with detailed protocols for key experiments. The data presented is based on clinical trial findings and established laboratory methodologies.
Introduction
This compound is a potent and selective neuraminidase inhibitor active against both influenza A and B viruses. While an intravenous formulation of this compound is approved for clinical use, research into an oral formulation has been conducted to explore its potential as a more convenient treatment option. These notes summarize the findings from key clinical studies and provide detailed protocols relevant to the evaluation of oral this compound in a research setting.
Data Presentation
The following tables summarize the quantitative data from randomized, double-blind, placebo-controlled trials on the efficacy of oral this compound for the treatment and prophylaxis of experimentally induced human influenza.[1]
Table 1: Efficacy of Oral this compound Treatment for Influenza A (H1N1)
| Treatment Group | Dosing Regimen | Mean Viral Titer AUC* | P-value vs. Placebo |
| Placebo | - | 1.83 | - |
| This compound 100 mg | Once daily | 1.54 | NS |
| This compound 200 mg | Once daily | 1.35 | NS |
| This compound 400 mg | Once daily | 1.03 | <0.05 |
| This compound 200 mg | Twice daily | 0.96 | <0.05 |
*AUC = Area Under the Curve for nasal wash viral titers (log10 TCID50/mL * days)
Table 2: Efficacy of Oral this compound Treatment for Influenza B
| Treatment Group | Dosing Regimen | Mean Viral Titer AUC* | P-value vs. Placebo |
| Placebo | - | 1.95 | - |
| This compound 400 mg | Once daily | 1.25 | <0.05 |
| This compound 800/400 mg | Once daily** | 1.18 | <0.05 |
*AUC = Area Under the Curve for nasal wash viral titers (log10 TCID50/mL * days) **800 mg loading dose on day 1, followed by 400 mg daily.
Table 3: Efficacy of Oral this compound Prophylaxis against Influenza A (H1N1)
| Treatment Group | Dosing Regimen | Incidence of Viral Shedding (%) | P-value vs. Placebo |
| Placebo | - | 58 | - |
| This compound 50 mg | Once daily | 61 | NS |
| This compound 200 mg | Once daily | 37 | NS |
| This compound 400 mg | Once daily | 31 | NS |
Table 4: Efficacy of Oral this compound Prophylaxis against Influenza B
| Treatment Group | Dosing Regimen | Incidence of Viral Shedding (%) | P-value vs. Placebo |
| Placebo | - | 55 | - |
| This compound 200 mg | Once daily | 41 | NS |
| This compound 400 mg | Once daily | 35 | NS |
| This compound 800 mg | Once daily | 47 | NS |
Experimental Protocols
Clinical Trial Protocol for Oral this compound in Experimental Influenza
This protocol outlines the methodology for a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of oral this compound.
1.1. Study Design:
A workflow for a typical clinical trial of an experimental oral antiviral for influenza is presented below.
1.2. Participant Selection:
-
Inclusion Criteria: Healthy, susceptible volunteers aged 18-45 years.
-
Exclusion Criteria: Presence of pre-existing medical conditions, recent influenza vaccination, or use of antiviral medications.
1.3. Virus Inoculation:
-
Participants are inoculated intranasally with a standardized dose of a wild-type influenza A or B virus strain (e.g., A/Texas/36/91/H1N1 or B/Yamagata/16/88).[1]
1.4. Treatment Regimen:
-
Treatment Studies: Dosing is initiated 24 hours after virus inoculation and continues for 5 days.[1]
-
Prophylaxis Studies: Dosing is initiated 24 hours before virus inoculation and continues for 4 days.[1]
-
Dosage Forms: Oral this compound is administered in capsule form at varying doses (e.g., 50 mg to 800 mg daily), alongside a matching placebo.[1]
1.5. Outcome Measures:
-
Primary Efficacy Endpoint (Treatment): Quantitative viral detection, defined by the area under the curve (AUC) for nasal wash viral titers.
-
Primary Efficacy Endpoint (Prophylaxis): Incidence of virus recovery from nasal washes.
-
Secondary Endpoints: Symptom scores, duration of illness, and safety and tolerability assessments.
Protocol for Quantification of Influenza Virus from Nasal Wash Samples
2.1. Sample Collection:
-
Nasal wash specimens are collected daily from each participant.
-
5 mL of sterile saline is instilled into each nostril, and the expelled fluid is collected.
-
Samples are immediately placed on ice and transported to the laboratory for processing.
2.2. Viral Titer Determination (TCID50 Assay):
-
Prepare serial 10-fold dilutions of the nasal wash samples in viral growth medium.
-
Seed 96-well plates with Madin-Darby Canine Kidney (MDCK) cells and grow to confluence.
-
Inoculate the MDCK cell monolayers with the diluted nasal wash samples.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
Observe the plates daily for the presence of cytopathic effect (CPE).
-
The 50% tissue culture infective dose (TCID50) is calculated using the Reed-Muench method.
Protocol for Neuraminidase Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against the neuraminidase enzyme of the influenza virus.
3.1. Materials:
-
Influenza virus stock
-
This compound
-
Fluorescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer
-
96-well black microplates
-
Fluorometer
3.2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound and a standardized amount of influenza virus to the wells of a 96-well plate.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to each well.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
The concentration of this compound that inhibits 50% of the neuraminidase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pharmacokinetic Analysis Protocol
4.1. Sample Collection:
-
Blood samples are collected at pre-defined time points after oral administration of this compound.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4.2. Bioanalytical Method:
-
This compound concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
4.3. Pharmacokinetic Parameters:
-
The following pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Conclusion
The experimental data indicate that oral this compound demonstrates antiviral activity against both influenza A and B viruses in a dose-dependent manner for treatment. However, the efficacy for prophylaxis was not statistically significant in the studies cited. The low oral bioavailability of this compound may contribute to the observed results, suggesting that higher doses or alternative oral formulations may be required for more robust clinical efficacy. The protocols provided herein offer a framework for the continued investigation of oral this compound and other novel antiviral agents for the treatment of influenza.
References
Peramivir Under Emergency Use Authorization: Application Notes and Protocols for Pandemic Influenza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected cells.[1][2][3] Its intravenous route of administration makes it a valuable therapeutic option for patients who cannot tolerate or absorb oral or inhaled antivirals, a critical consideration during severe influenza pandemics.[4] This document provides detailed application notes and protocols regarding the use of this compound, with a focus on its deployment under Emergency Use Authorization (EUA) during pandemic events, such as the 2009 H1N1 influenza pandemic.
The U.S. Food and Drug Administration (FDA) issued an EUA for this compound in October 2009 to treat hospitalized patients with suspected or confirmed 2009 H1N1 influenza.[5] This authorization was based on the totality of scientific evidence available at the time, suggesting that this compound may be effective in treating certain patients for whom other antiviral treatments were not an option.
Mechanism of Action
This compound functions by binding to the active site of the influenza NA enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell. This inhibition leads to the aggregation of newly formed viral particles at the cell surface, limiting their spread and infectivity.
Application Notes
In Vitro Antiviral Activity
This compound demonstrates potent inhibitory activity against a wide range of influenza A and B viruses, including pandemic strains. Its efficacy is typically quantified by the 50% inhibitory concentration (IC50) in neuraminidase inhibition assays.
| Influenza Virus Strain/Subtype | This compound IC50 (nM, median/range) | Reference(s) |
| Influenza A (various strains) | 0.2 (0.09 - 1.4) | |
| Influenza B (various strains) | 1.3 (0.60 - 11) | |
| 2009 H1N1 (pandemic) | 0.06 - 0.26 | |
| A(H1N1)pdm09 | 0.13 | |
| A(H3N2) | 0.18 | |
| Influenza B | 0.74 | |
| pH1N1 (pediatric isolates) | 0.351 (0.281 - 0.483) |
Pharmacokinetics
This compound exhibits linear pharmacokinetics, with plasma concentrations peaking immediately after intravenous administration. The drug is primarily eliminated unchanged by the kidneys.
| Patient Population | Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (t1/2, hours) | Reference(s) |
| Healthy Adults | 600 mg IV | 46,800 | 102,700 | ~20 | |
| Adults with Renal Impairment | Dose-adjusted | - | Increased | Prolonged | |
| Pediatric Patients | 10 mg/kg IV | Variable | Similar to adults | - |
Use Under Emergency Use Authorization (EUA)
During the 2009 H1N1 pandemic, the FDA authorized the emergency use of intravenous this compound for hospitalized adult and pediatric patients who were not responding to or could not tolerate other antiviral therapies.
Patient Demographics and Outcomes under the 2009 H1N1 EUA
| Characteristic | Value | Reference(s) |
| Number of Patients Treated | At least 1,274 | |
| Median Age | 43 years (range: 0-92) | |
| Median Duration of Treatment | 6 days | |
| Patients on Mechanical Ventilation | 92% | |
| Patients who had received Oseltamivir | 92% | |
| Reported Clinical Improvement | 60% | |
| Mortality Rate | ~16% |
Adverse Events Reported Under EUA
The most frequently reported serious adverse events in patients receiving this compound under the EUA were often confounded by the severity of the underlying illness.
| Adverse Event | Percentage of Reports | Reference(s) |
| Death | 15% | |
| Respiratory Failure | 8% | |
| Acute Renal Failure | 7% | |
| Acute Respiratory Distress Syndrome | 7% | |
| Rash (attributable to this compound) | 4% |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is adapted from established methods for determining the IC50 of neuraminidase inhibitors.
Materials:
-
Influenza virus stock
-
This compound (or other inhibitors)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
Black 96-well plates
-
Fluorometer
Procedure:
-
Virus Titration: Perform serial dilutions of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the fluorometer.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add diluted inhibitor, a standardized amount of virus, and assay buffer. Include controls for 100% enzyme activity (virus, no inhibitor) and background fluorescence (no virus).
-
Incubation: Incubate the plate at room temperature for 45 minutes.
-
Substrate Addition: Add the MUNANA working solution to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Add the stop solution to all wells.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer (excitation ~360 nm, emission ~465 nm).
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Culture medium (e.g., DMEM)
-
Semi-solid overlay (e.g., Avicel or agarose)
-
Fixing solution (e.g., formalin)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the diluted virus in the presence of varying concentrations of this compound.
-
Adsorption: Incubate for 1 hour at 37°C to allow virus adsorption.
-
Overlay: Remove the inoculum and add the semi-solid overlay containing the respective concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow plaque formation.
-
Fixation and Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Determine the effective concentration of this compound that reduces the number of plaques by 50% (EC50).
Administration Protocol under EUA (2009 H1N1 Pandemic)
The following is a summary of the administration protocol for this compound under the EUA for the 2009 H1N1 pandemic.
Patient Population: Hospitalized adult and pediatric patients with suspected or confirmed 2009 H1N1 influenza for whom other antiviral therapies were not an option.
Dosage and Administration:
-
Adults: 600 mg administered once daily via intravenous infusion over 15 to 30 minutes.
-
Pediatrics: Dosing was based on age and weight, with recommendations derived from modeling and simulation of adult pharmacokinetic data.
-
Renal Impairment: Dose reduction was required for patients with impaired renal function.
Duration of Therapy: Typically 5 to 10 days, based on the clinical judgment of the healthcare provider.
Conclusion
This compound's intravenous formulation and potent anti-influenza activity make it a critical tool in the management of severe influenza, particularly in pandemic settings where oral or inhaled antivirals may be impractical. The experience with this compound under the Emergency Use Authorization during the 2009 H1N1 pandemic provided valuable data on its use in a real-world, high-risk patient population. The protocols and data summarized in this document are intended to serve as a comprehensive resource for researchers and drug development professionals working to combat influenza.
References
- 1. fda.gov [fda.gov]
- 2. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 3. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, Safety, and Pharmacokinetics of Intravenous this compound in Children with 2009 Pandemic H1N1 Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peramivir Resistance and H275Y Mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral drug peramivir and investigating resistance associated with the H275Y mutation in the influenza neuraminidase (NA) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is essential for the release of newly formed virus particles from infected host cells.[1][2] By binding to the active site of the NA enzyme, this compound blocks its enzymatic activity.[1] This prevents the cleavage of sialic acid residues on the host cell surface, causing the newly synthesized viruses to aggregate at the cell membrane and preventing their release and subsequent infection of other cells.[1] this compound is administered intravenously, allowing for rapid delivery to the site of infection.[1]
Q2: What is the H275Y mutation and how does it confer resistance to this compound?
The H275Y mutation is a single amino acid substitution in the neuraminidase (NA) protein of the influenza virus, where histidine (H) at position 275 is replaced by tyrosine (Y). This mutation is a well-characterized marker for resistance to oseltamivir and also confers cross-resistance to this compound. The H275Y mutation prevents the conformational change in the NA active site that is required for oseltamivir to bind effectively. Since this compound binds to the NA active site in a similar manner to oseltamivir, the H275Y mutation also reduces the binding affinity of this compound, leading to decreased susceptibility.
Q3: Does the H275Y mutation confer resistance to all neuraminidase inhibitors?
No. While the H275Y mutation confers resistance to both oseltamivir and this compound, it generally does not affect the activity of zanamivir. This is because zanamivir does not require the same structural change in the NA active site for binding.
Q4: How significant is the resistance conferred by the H275Y mutation?
The H275Y mutation can lead to a significant reduction in susceptibility to this compound. Studies have reported a 50-fold to over 400-fold increase in the 50% inhibitory concentration (IC50) of this compound for influenza strains carrying the H275Y mutation compared to wild-type strains.
Quantitative Data Summary
The following table summarizes the reported changes in IC50 values for this compound against influenza viruses with the H275Y mutation compared to wild-type viruses.
| Influenza Strain Background | Fold Increase in this compound IC50 (H275Y vs. Wild-Type) | Reference |
| Pandemic H1N1 (2009) | >50-fold | |
| A/Québec/144147/09 (H1N1pdm09) | 660-fold | |
| Influenza A/H1N1 | 100 to 400-fold |
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible IC50 values in Neuraminidase Inhibition Assays.
-
Possible Cause 1: Variation in virus titer.
-
Solution: Ensure that the virus input in the assay is standardized. Perform a virus titration (e.g., TCID50 or plaque assay) for each virus stock before setting up the NA inhibition assay. Use a consistent, predetermined amount of virus for all experiments.
-
-
Possible Cause 2: Substrate or drug degradation.
-
Solution: Prepare fresh working solutions of the MUNANA substrate and this compound for each experiment. Store stock solutions at the recommended temperature and protect from light.
-
-
Possible Cause 3: Inconsistent incubation times or temperatures.
-
Solution: Strictly adhere to the incubation times and temperatures specified in the protocol. Use calibrated incubators and timers.
-
-
Possible Cause 4: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of virus, substrate, and inhibitors.
-
Problem 2: Failure to detect the H275Y mutation by RT-PCR or sequencing.
-
Possible Cause 1: Low viral load in the sample.
-
Solution: Quantify the viral RNA in the sample using a quantitative RT-PCR (qRT-PCR) assay. If the viral load is too low, consider concentrating the virus from the sample or passaging the virus in cell culture to increase the titer before RNA extraction.
-
-
Possible Cause 2: Mismatches between primers/probes and the viral sequence.
-
Solution: Influenza viruses are subject to genetic drift. The sequences of your primers and probes may no longer be a perfect match for the circulating strains. It is recommended to periodically align primer and probe sequences with recently published influenza sequences and redesign them if necessary.
-
-
Possible Cause 3: Presence of a mixed viral population.
-
Solution: A sample may contain a mixture of wild-type and H275Y mutant viruses. Sanger sequencing may not be sensitive enough to detect a minor population of mutants. Techniques like pyrosequencing or next-generation sequencing (NGS) can be used to detect and quantify minority variants.
-
Experimental Protocols
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This protocol is a generalized procedure for determining the IC50 of this compound.
Materials:
-
Influenza virus stock (wild-type and H275Y mutant)
-
This compound
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes. This needs to be determined empirically for each virus strain.
-
This compound Dilution Series: Prepare a serial dilution of this compound in assay buffer. The concentration range should bracket the expected IC50 values for both wild-type and mutant viruses.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted virus to each well.
-
Add 50 µL of each this compound dilution to the appropriate wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm) every minute for 60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the reaction rates to the virus-only control (100% activity).
-
Plot the percentage of NA inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NA activity.
-
Genotyping of the H275Y Mutation by Allelic Discrimination Real-Time RT-PCR
This protocol is based on the principle of using specific TaqMan probes to differentiate between the wild-type (H275) and mutant (Y275) alleles.
Materials:
-
Viral RNA extracted from samples
-
One-step RT-PCR master mix
-
Forward and reverse primers flanking the H275Y mutation site
-
Two TaqMan MGB probes: one specific for the wild-type sequence (e.g., labeled with VIC) and one specific for the mutant sequence (e.g., labeled with FAM).
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare the real-time RT-PCR reaction mix containing the one-step RT-PCR master mix, forward and reverse primers, and both TaqMan probes.
-
Add RNA: Add the extracted viral RNA to the reaction mix. Include positive controls (RNA from known wild-type and H275Y strains) and a no-template control.
-
Real-Time RT-PCR Cycling: Perform the RT-PCR on a real-time PCR instrument with the following general cycling conditions:
-
Reverse Transcription: e.g., 50°C for 30 minutes
-
Initial Denaturation: e.g., 95°C for 10 minutes
-
PCR Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (collect fluorescence data at this step)
-
-
-
Data Analysis:
-
Generate an allelic discrimination plot where the fluorescence from the wild-type probe (VIC) is plotted on the x-axis and the fluorescence from the mutant probe (FAM) is plotted on the y-axis.
-
Samples will cluster into three groups:
-
Wild-type (H275): High VIC fluorescence, low FAM fluorescence.
-
Mutant (Y275): Low VIC fluorescence, high FAM fluorescence.
-
Mixed Population: Intermediate fluorescence for both probes.
-
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting influenza virus release.
Caption: Experimental workflow for genotyping the H275Y mutation.
References
Peramivir Clinical Trials: A Technical Support Guide to Addressing Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential adverse events encountered during clinical trials of Peramivir. The information is intended to assist researchers in monitoring participants and managing adverse events effectively.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues that may arise during this compound clinical trials.
Gastrointestinal Events
Question: A trial participant receiving this compound reports diarrhea. How should this be managed?
Answer:
Diarrhea is one of the most common adverse events observed in this compound clinical trials.[1][2][3][4][5] Management should be initiated promptly to ensure participant comfort and trial adherence.
Troubleshooting Steps:
-
Assess Severity: Characterize the diarrhea based on frequency, volume, and consistency of stools. Inquire about associated symptoms such as abdominal pain, cramping, or nausea.
-
Hydration and Electrolyte Balance: Advise the participant to maintain adequate fluid intake to prevent dehydration. In cases of significant fluid loss, oral rehydration solutions may be recommended. Monitor serum electrolytes if diarrhea is persistent or severe.
-
Dietary Modification: Recommend a bland diet, avoiding spicy, fatty, or high-fiber foods that may exacerbate symptoms.
-
Symptomatic Treatment: For mild to moderate diarrhea, over-the-counter anti-diarrheal medications (e.g., loperamide) may be considered, following trial protocol guidelines.
-
Exclusion of Other Causes: Investigate other potential causes of diarrhea, such as concomitant medications or infectious gastroenteritis, to rule out confounding factors.
-
Dose and Administration Review: While this compound is typically administered as a single intravenous dose, if the protocol involves multiple doses, review the administration records to ensure accuracy.
Hematologic Events
Question: A routine blood count for a trial participant shows a decreased neutrophil count. What is the appropriate course of action?
Answer:
Decreased neutrophil counts, or neutropenia, have been reported in clinical trials of this compound. Proper management is crucial to mitigate the risk of infection.
Troubleshooting Steps:
-
Confirm and Grade Neutropenia: Repeat the complete blood count (CBC) with differential to confirm the finding. Grade the severity of neutropenia based on the Absolute Neutrophil Count (ANC).
-
Monitor for Signs of Infection: Closely monitor the participant for any signs or symptoms of infection, such as fever, sore throat, or chills.
-
Frequency of Monitoring: Increase the frequency of ANC monitoring based on the severity of neutropenia, as per the clinical trial protocol.
-
Consider Dose Modification or Discontinuation: For severe or prolonged neutropenia, the trial protocol may necessitate a dose reduction or temporary/permanent discontinuation of the investigational product.
-
Supportive Care: In cases of severe neutropenia, supportive care measures, such as the use of granulocyte colony-stimulating factor (G-CSF), may be considered to stimulate neutrophil production, though this should be guided by the trial protocol and clinical judgment.
Metabolic Events
Question: A participant's blood glucose level is elevated after receiving this compound. How should this be addressed?
Answer:
Increased serum glucose has been observed in some patients during this compound clinical trials.
Troubleshooting Steps:
-
Confirm Hyperglycemia: Repeat the blood glucose measurement to confirm the elevated reading.
-
Assess Clinical Context: Review the participant's medical history for pre-existing diabetes or risk factors for hyperglycemia. Note any concomitant medications that could affect glucose levels.
-
Monitoring: Implement regular blood glucose monitoring as outlined in the trial protocol.
-
Lifestyle Modifications: Advise the participant on dietary and lifestyle modifications that can help manage blood glucose levels, if appropriate for the trial setting.
-
Pharmacological Intervention: If hyperglycemia is significant or persistent, management with anti-hyperglycemic agents may be necessary, as dictated by the trial protocol and under the guidance of a qualified healthcare professional.
Dermatologic Events
Question: A participant develops a rash after this compound administration. What are the recommended actions?
Answer:
While generally uncommon, skin reactions, including rare but serious conditions like Stevens-Johnson syndrome (SJS) and erythema multiforme, have been reported with this compound. Any cutaneous reaction should be evaluated promptly.
Troubleshooting Steps:
-
Detailed Dermatological Examination: Thoroughly document the characteristics of the rash, including its morphology, distribution, and any associated symptoms like itching or pain.
-
Discontinuation of Investigational Product: For any suspected serious skin reaction, immediate discontinuation of this compound is recommended.
-
Specialist Consultation: A prompt consultation with a dermatologist is crucial for accurate diagnosis and management.
-
Supportive Care: Management of skin reactions is primarily supportive and may include topical corticosteroids for mild rashes or more intensive measures for severe reactions in a hospital setting.
-
Monitoring for Systemic Symptoms: Be vigilant for any systemic symptoms that may indicate a more severe reaction, such as fever, mucosal involvement, or blistering.
Neuropsychiatric Events
Question: A trial participant exhibits abnormal behavior or confusion. Could this be related to this compound?
Answer:
Neuropsychiatric events, such as abnormal behavior and hallucinations, have been reported in patients with influenza, and there have been postmarketing reports of such events in patients receiving neuraminidase inhibitors, including this compound.
Troubleshooting Steps:
-
Thorough Neurological and Psychiatric Assessment: Conduct a comprehensive evaluation to characterize the nature of the neuropsychiatric symptoms.
-
Rule Out Other Causes: Consider and investigate other potential causes, including the influenza illness itself, concomitant medications, or underlying medical conditions.
-
Ensure Patient Safety: Take appropriate measures to ensure the safety of the participant and those around them.
-
Monitoring: Closely monitor the participant's mental status and behavior.
-
Reporting: Report the event promptly to the trial sponsor and relevant regulatory authorities as per the trial protocol.
Data Presentation
Table 1: Frequency of Common Adverse Events in Adult this compound Clinical Trials
| Adverse Event | This compound 300 mg (%) | This compound 600 mg (%) | Placebo (%) | Oseltamivir (%) |
| Diarrhea | 14.1 | 15.2 | 17.0 | - |
| Nausea | 3.0 | 6.1 | 1.0 | - |
| Neutropenia (<1.0 x 10⁹/L) | - | 8 | 6 | - |
| Increased Serum Glucose (>160 mg/dL) | - | 5 | 3 | - |
| Increased ALT (>2.5x ULN) | - | 3 | 2 | - |
| Increased CPK (≥6x ULN) | - | 4 | 2 | - |
| Constipation | - | 4 | 2 | - |
| Insomnia | - | 3 | 0 | - |
| Hypertension | - | 2 | 0 | - |
Data compiled from multiple sources.
Table 2: Frequency of Common Adverse Drug Reactions in Pediatric this compound Post-Marketing Surveillance
| Adverse Drug Reaction | Incidence Rate (%) |
| Diarrhea | 2.50 |
| Abnormal Behavior | 2.25 |
| Neutrophil Count Decreased | (5 cases out of 12 serious ADRs) |
Data from a pediatric drug use investigation in Japan.
Experimental Protocols
Protocol for Monitoring and Managing Drug-Induced Neutropenia
-
Baseline Assessment: Obtain a baseline complete blood count (CBC) with differential for all participants before the administration of this compound.
-
Routine Monitoring: Perform CBC with differential at scheduled intervals as defined in the clinical trial protocol.
-
Action Thresholds:
-
Mild Neutropenia (ANC 1.0-1.5 x 10⁹/L): Increase monitoring frequency to weekly.
-
Moderate Neutropenia (ANC 0.5-1.0 x 10⁹/L): Increase monitoring frequency to every 2-3 days. Consider withholding the next dose if applicable.
-
Severe Neutropenia (ANC <0.5 x 10⁹/L): Discontinue this compound immediately. Monitor daily. Initiate protective measures to prevent infection.
-
-
Investigation of Neutropenia: If significant neutropenia develops, consider further investigations to rule out other causes, including viral infections and concomitant medications.
-
Management:
-
Educate the participant on the signs and symptoms of infection.
-
In case of fever or other signs of infection, perform cultures and initiate empiric broad-spectrum antibiotics as per institutional guidelines.
-
For persistent severe neutropenia, consider consultation with a hematologist. The use of G-CSF should be guided by the trial protocol.
-
Protocol for Investigating Suspected Serious Skin Reactions
-
Immediate Action: Upon identification of a suspected serious skin reaction (e.g., extensive rash, blistering, mucosal involvement), discontinue this compound administration immediately.
-
Dermatology Consultation: Arrange for an urgent consultation with a dermatologist for expert assessment and diagnosis. A skin biopsy may be required for histopathological examination.
-
Clinical Assessment and Monitoring:
-
Document the extent of skin detachment (Body Surface Area, BSA).
-
Monitor vital signs, fluid and electrolyte balance, and for signs of secondary infection.
-
Perform a complete blood count, liver function tests, and renal function tests.
-
-
Supportive Care: Management is primarily supportive and should be provided in a specialized unit if possible (e.g., burn unit or intensive care unit). This includes:
-
Wound care.
-
Fluid and electrolyte replacement.
-
Nutritional support.
-
Pain management.
-
Prevention and treatment of infections.
-
-
Pharmacological Treatment: The use of systemic corticosteroids or intravenous immunoglobulin (IVIG) is controversial and should be guided by the consulting dermatologist and the trial protocol.
Mandatory Visualization
Caption: this compound's mechanism of action as a neuraminidase inhibitor.
Caption: T-cell mediated signaling in Stevens-Johnson Syndrome (SJS).
Caption: General workflow for managing an adverse event in a clinical trial.
References
- 1. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 2. Rapivab (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. fda.gov [fda.gov]
- 4. rapivab.com [rapivab.com]
- 5. unmc.edu [unmc.edu]
Technical Support Center: Optimizing Peramivir Dosage for Patients with Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the appropriate use and dosage adjustment of Peramivir in patients with renal impairment. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells, thus curtailing the infection.[1]
Q2: How is this compound typically eliminated from the body, and why is dosage adjustment necessary for patients with renal impairment?
This compound is primarily eliminated from the body unchanged through renal excretion, with approximately 90% of the dose cleared by the kidneys.[2] In patients with impaired renal function, the clearance of this compound is significantly reduced, leading to a substantial increase in the systemic exposure to the drug, as measured by the area under the plasma concentration-time curve (AUC).[3] This increased exposure can heighten the risk of adverse events. Therefore, dosage adjustments are crucial to match the systemic exposure in patients with renal impairment to that of patients with normal renal function.
Q3: What are the standard this compound dosage recommendations for adult and pediatric patients with normal renal function?
For adults and adolescents (13 years of age and older) with acute uncomplicated influenza, the recommended dosage is a single 600 mg dose administered via intravenous infusion. For pediatric patients aged 2 to 12 years, the recommended dosage is a single 12 mg/kg dose, with a maximum dose of 600 mg, also administered as an intravenous infusion.
Troubleshooting Guides
Issue: A patient with fluctuating renal function requires this compound treatment. How should the dosage be determined?
Solution:
-
Baseline Assessment: Determine the patient's most recent and reliable creatinine clearance (CrCl) value before administering this compound. The Cockcroft-Gault equation is often used for this calculation.
-
Initial Dosing: Base the initial dose on the baseline CrCl as per the recommended dosage adjustments in the tables below.
-
Ongoing Monitoring: Continuously monitor renal function throughout the treatment period, especially in patients with acute or unstable renal impairment.
-
Dose Adjustment: If renal function changes significantly, reassess the CrCl and adjust subsequent doses accordingly. If the patient is on continuous renal replacement therapy (CRRT), dosing should be guided by the specific modality and flow rates, often requiring consultation with a pharmacist with expertise in infectious diseases.
Issue: A patient develops a suspected hypersensitivity reaction during this compound infusion.
Solution:
-
Immediate Discontinuation: Stop the this compound infusion immediately.
-
Medical Intervention: Assess the patient's vital signs and manage the reaction with appropriate medical interventions, which may include antihistamines, corticosteroids, and epinephrine, depending on the severity of the reaction.
-
Reporting: Document the event thoroughly and report it to the relevant pharmacovigilance authorities.
-
Alternative Therapy: Consider alternative antiviral therapies if continued treatment for influenza is necessary. In patients on hemodialysis who experience a hypersensitivity reaction, it is crucial to differentiate the cause from other potential triggers like the dialyzer membrane or other medications.
Issue: A pediatric patient with end-stage renal disease (ESRD) on intermittent hemodialysis requires this compound.
Solution:
For pediatric patients with ESRD on intermittent hemodialysis, the dosage should be adjusted based on the same proportional reduction as for adults. A recommended approach is a loading dose on day 1, followed by a reduced dose administered after each hemodialysis session. Due to the complexity, consultation with a pediatric infectious diseases specialist or pharmacist is highly recommended.
Data Presentation
Table 1: this compound Dosage Adjustments for Adult and Adolescent Patients (≥13 years) with Renal Impairment
| Creatinine Clearance (mL/min) | Recommended this compound Dose |
| ≥ 50 | 600 mg as a single intravenous dose |
| 30 to 49 | 200 mg as a single intravenous dose |
| 10 to 29 | 100 mg as a single intravenous dose |
| < 10 and not on dialysis | 100 mg on day 1, followed by 15 mg once daily |
| Intermittent Hemodialysis | 100 mg on day 1, then 100 mg after each hemodialysis session |
Table 2: this compound Dosage Adjustments for Pediatric Patients (2 to 12 years) with Renal Impairment
| Creatinine Clearance (mL/min) | Recommended this compound Dose |
| ≥ 50 | 12 mg/kg (up to 600 mg) as a single intravenous dose |
| 30 to 49 | 4 mg/kg as a single intravenous dose |
| 10 to 29 | 2 mg/kg as a single intravenous dose |
| < 10 and not on dialysis | Data not available |
| Intermittent Hemodialysis | Proportional dose reduction similar to adults, consult a specialist |
Note: For pediatric patients 6 months to less than 2 years of age with a CrCl < 50 mL/min, there is insufficient data to recommend a specific dose.
Table 3: Pharmacokinetic Parameters of this compound in Adults with Varying Degrees of Renal Function
| Renal Function Group | Creatinine Clearance (mL/min) | Mean AUC₀-∞ (ng·h/mL) | % Increase in AUC vs. Normal |
| Normal | > 80 | 26,000 | - |
| Mild Impairment | 50 - 79 | 33,900 | 28% |
| Moderate Impairment | 30 - 49 | 108,000 | 302% |
| Severe Impairment | < 30 | 136,000 | 412% |
Experimental Protocols
Protocol: Pharmacokinetic Assessment of this compound in Patients with Renal Impairment
Objective: To evaluate the pharmacokinetics of a single intravenous dose of this compound in subjects with varying degrees of renal function.
Study Design: An open-label, single-dose, parallel-group study. Subjects are enrolled into cohorts based on their creatinine clearance (CrCl).
Inclusion Criteria:
-
Adult males and females, 18 years of age or older.
-
Categorized into one of the following renal function groups based on CrCl calculated using the Cockcroft-Gault formula:
-
Normal renal function (CrCl > 80 mL/min)
-
Mild renal impairment (CrCl 50-79 mL/min)
-
Moderate renal impairment (CrCl 30-49 mL/min)
-
Severe renal impairment (CrCl < 30 mL/min)
-
End-stage renal disease (ESRD) requiring hemodialysis.
-
-
Stable renal function for at least one month prior to screening.
Exclusion Criteria:
-
History of clinically significant hypersensitivity to any drug.
-
Acute, unstable renal disease.
-
Receipt of any investigational drug within 30 days prior to study drug administration.
-
Pregnancy or lactation.
Drug Administration: A single dose of this compound (e.g., 2 mg/kg or a fixed dose) is administered as an intravenous infusion over 30 minutes.
Pharmacokinetic Sampling:
-
Blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-infusion, such as 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.
-
For subjects on hemodialysis, blood samples are collected before, during, and after a hemodialysis session.
-
Urine samples are collected for a specified period (e.g., 0-12 hours, 12-24 hours) to determine the amount of this compound excreted unchanged.
Analytical Method:
-
Plasma and urine concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
The method should be validated for linearity, precision, accuracy, and selectivity according to regulatory guidelines.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-∞)
-
Terminal elimination half-life (t½)
-
Total body clearance (CL)
-
Renal clearance (CLr)
-
Volume of distribution (Vd)
-
Visualizations
Caption: this compound's mechanism of action in the influenza virus lifecycle.
Caption: Workflow for this compound dosage adjustment based on renal function.
References
Technical Support Center: Designing Clinical Trials for Hospitalized Influenza Patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of designing clinical trials for hospitalized influenza patients.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting an appropriate clinical endpoint for trials with hospitalized influenza patients?
A1: A major challenge is the lack of a single, universally accepted primary endpoint to measure the efficacy of new treatments in hospitalized patients with severe influenza.[1] Historically, trials have used endpoints like time-to-clinical response or time to resolution of respiratory status, but these have not always been successful in demonstrating treatment benefit.[2] There is a growing consensus that ordinal outcome scales, which capture a broader range of clinical outcomes from death to discharge, may be a more powerful and statistically efficient primary endpoint compared to binary outcomes.[2][3][4]
Q2: How does patient heterogeneity impact the design and outcomes of these clinical trials?
A2: Patients hospitalized with influenza exhibit significant heterogeneity in terms of age, underlying medical conditions, influenza virus type/subtype, and illness severity. This diversity can make it challenging to demonstrate a consistent treatment effect across the entire study population. For instance, elderly patients and those with comorbidities are more susceptible to severe outcomes. To address this, trials often need to implement specific inclusion criteria, such as using scoring systems like the National Early Warning Score (NEWS), to enroll patients with a certain level of illness severity.
Q3: What are the ethical considerations regarding the use of a placebo in clinical trials for severe influenza?
A3: The use of a placebo in trials involving patients with a potentially life-threatening illness like severe influenza is a significant ethical concern. Withholding potentially effective treatment from a control group can expose them to unnecessary risks. The Declaration of Helsinki provides guidance, stating that a placebo is acceptable if no proven intervention exists or for compelling and scientifically sound methodological reasons where participants will not be subject to additional risks of serious or irreversible harm. In many cases, an "add-on" trial design, where the investigational drug is added to the standard of care (e.g., neuraminidase inhibitors), is a more ethical approach than a placebo-only control group.
Q4: How can I determine the appropriate sample size for my clinical trial?
A4: Calculating the appropriate sample size is crucial to ensure a study is sufficiently powered to detect a clinically meaningful treatment effect. Key factors to consider in your sample size calculation include:
-
The primary endpoint: The type of endpoint (e.g., binary, continuous, ordinal) will influence the statistical method and the required sample size.
-
Expected effect size: A smaller anticipated treatment effect will require a larger sample size.
-
Statistical power: Typically set at 80% or 90%, this is the probability of detecting a true treatment effect.
-
Significance level (alpha): Usually set at 0.05, this is the probability of a Type I error (false positive).
-
Variability of the outcome measure: Greater variability in the patient population will necessitate a larger sample size.
-
Anticipated dropout rate: The calculated sample size should be adjusted to account for patients who may not complete the study.
Troubleshooting Guides
Issue: Difficulty in Enrolling a Sufficiently Severe Patient Population
Solution:
-
Implement a standardized severity scoring system: Utilize tools like the National Early Warning Score (NEWS) to objectively assess illness severity at baseline and set clear inclusion criteria.
-
Focus on early identification in the Emergency Department (ED): The ED is often the first point of contact for patients with severe respiratory illness. Implementing rapid molecular testing in the ED can facilitate the early identification and recruitment of eligible patients.
-
Multi-center trials: Collaborating with multiple clinical sites can increase the pool of potential participants and enhance recruitment rates.
Issue: Sub-optimal Primary Endpoint Leading to Inconclusive Results
Solution:
-
Consider an ordinal outcome scale: An ordinal scale that captures a range of clinical states (e.g., from death to discharge without limitations) can provide a more nuanced and powerful assessment of treatment efficacy compared to a simple binary endpoint.
-
Define endpoints clearly and objectively: Ensure that all components of the primary endpoint are well-defined and can be assessed consistently across all study sites.
-
Incorporate virological endpoints: While clinical outcomes are paramount, virological measures such as viral load reduction can provide valuable supporting evidence of a drug's activity.
Data Presentation
Table 1: Comparison of Primary Endpoints in Clinical Trials for Hospitalized Influenza Patients
| Primary Endpoint | Description | Example Trial(s) | Advantages | Challenges |
| Time to Clinical Response | Time until a predefined set of clinical signs and symptoms are alleviated. | GlaxoSmithKline's zanamivir study | Relatively straightforward to measure. | Can be subjective and may not fully capture the overall clinical benefit. |
| Time to Resolution of Respiratory Status | Time until respiratory parameters (e.g., respiratory rate, oxygen saturation) return to normal. | NIH high-titer plasma trial | Objective and clinically relevant. | May not be sensitive enough to detect a treatment effect in a heterogeneous population. |
| Ordinal Outcome Scale | A scale with multiple, ordered categories representing different levels of patient health status (e.g., death, ICU admission, hospitalization, discharge). | FLU-IVIG trial | Increases statistical power compared to binary endpoints; captures a broader range of outcomes. | Requires careful definition of categories and can be more complex to analyze. |
Table 2: Typical Patient Characteristics in Clinical Trials for Hospitalized Influenza
| Characteristic | Reported Range/Percentage | Source(s) |
| Median Age (years) | 49 - 70 | |
| Patients ≥65 years | 39.8% - 59.6% | |
| Presence of ≥1 Underlying Condition | 89.1% - 96% | |
| Influenza A Virus | 52.6% - 89.7% | |
| Influenza B Virus | 10.3% - 32.6% | |
| ICU Admission | 5.8% - 16.8% | |
| In-hospital Mortality | 2% - 3% |
Experimental Protocols
Protocol 1: National Early Warning Score (NEWS) for Patient Screening
Objective: To standardize the assessment of illness severity for patient enrollment in clinical trials.
Methodology:
-
Measure and record the following physiological parameters upon patient presentation:
-
Respiratory Rate (breaths per minute)
-
Oxygen Saturation (%)
-
Any supplemental oxygen
-
Temperature (°C)
-
Systolic Blood Pressure (mmHg)
-
Heart Rate (beats per minute)
-
Level of Consciousness (Alert, Voice, Pain, Unresponsive)
-
-
Assign a score to each parameter based on the NEWS chart. Scores typically range from 0 to 3 for each parameter, with higher scores indicating greater deviation from the norm.
-
Calculate the total NEWS score by summing the scores for all parameters.
-
Apply the pre-defined inclusion/exclusion criteria based on the total NEWS score as specified in the clinical trial protocol. For example, a protocol might require a NEWS score of ≥ 5 for enrollment.
Protocol 2: Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Influenza Diagnosis
Objective: To accurately and sensitively detect the presence of influenza virus RNA in respiratory specimens.
Methodology:
-
Specimen Collection: Collect upper respiratory tract specimens (nasopharyngeal swab, oropharyngeal swab, or nasal aspirate) from patients. Use swabs with synthetic tips and plastic shafts; avoid wooden shafts.
-
RNA Extraction: Extract viral RNA from the collected specimens using a commercially available viral RNA extraction kit according to the manufacturer's instructions.
-
RT-PCR Reaction Setup:
-
Prepare a master mix containing reverse transcriptase, DNA polymerase, primers, and probes specific for influenza A and B viruses. The WHO provides recommended primer and probe sequences.
-
Add the extracted RNA to the master mix.
-
-
Amplification and Detection:
-
Perform the RT-PCR reaction in a real-time PCR instrument.
-
The thermal cycling protocol typically includes a reverse transcription step, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
A positive result is indicated by an amplification curve that crosses a predetermined threshold.
-
The cycle threshold (Ct) value is inversely proportional to the amount of viral RNA in the sample.
-
Protocol 3: Quantification of Viral Load
Objective: To measure the quantity of influenza virus RNA in respiratory specimens as a virological endpoint.
Methodology:
-
Specimen Collection and RNA Extraction: Follow the same procedure as for RT-PCR diagnosis (Protocol 2, steps 1 and 2).
-
Standard Curve Generation:
-
Prepare a serial dilution of a known quantity of influenza virus RNA standard (e.g., in vitro transcribed RNA).
-
Run the standards in the same real-time RT-PCR assay as the patient samples.
-
-
Quantitative RT-PCR (qRT-PCR):
-
Perform qRT-PCR on both the patient samples and the RNA standards.
-
-
Data Analysis:
-
Generate a standard curve by plotting the Ct values of the standards against their known concentrations (log scale).
-
Determine the viral load (e.g., RNA copies/mL) in the patient samples by interpolating their Ct values on the standard curve.
-
Mandatory Visualization
Caption: Patient enrollment workflow using NEWS and RT-PCR confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Development of Therapeutic Agents for Hospitalized Patients With Influenza: Challenges and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Ordinal Scale Treatment Endpoint for Adults Hospitalized With Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of an ordinal endpoint to time-to-event, longitudinal, and binary endpoints for use in evaluating treatments for severe influenza requiring hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peramivir Limitations in Severe Influenza Cases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peramivir for the treatment of severe influenza.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Reduced this compound Efficacy in In Vitro/In Vivo Models
-
Question: My experiments are showing reduced efficacy of this compound against a specific influenza strain. What could be the cause and how can I troubleshoot this?
Answer: Reduced efficacy of this compound can primarily be attributed to the presence of specific mutations in the influenza neuraminidase (NA) protein. The most commonly reported mutation conferring resistance to this compound is H274Y (in N1 subtype) which can result in a 100 to 400-fold increase in the half-maximal inhibitory concentration (IC50)[1]. Other mutations, such as I221V/T, D197N, and G104E in influenza B viruses, have also been associated with decreased this compound susceptibility[1].
Troubleshooting Steps:
-
Sequence the Neuraminidase Gene: Perform Sanger or next-generation sequencing of the NA gene of the influenza strain to identify known resistance mutations.
-
Phenotypic Assays: Conduct a neuraminidase inhibition assay to determine the IC50 of this compound against the viral strain. A significant increase in IC50 compared to wild-type strains will confirm resistance.
-
Combination Therapy: In cases of resistance, consider in vitro or in vivo experiments evaluating this compound in combination with other antiviral drugs that have a different mechanism of action, such as oseltamivir or favipiravir[2][3].
-
Issue 2: Unexpected Adverse Effects in Animal Models
-
Question: I am observing adverse effects in my animal models treated with this compound that are not commonly reported. How should I investigate this?
Answer: While generally well-tolerated, this compound has been associated with adverse events, particularly in critically ill patients. Reported side effects include diarrhea, nausea, vomiting, and neutropenia[4]. In pediatric patients, leukopenia and hyperglycemia have been observed. If you are observing unexpected adverse effects in your animal models, consider the following:
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine if the observed adverse effects are dose-dependent.
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not causing the observed effects by including a vehicle-only control group.
-
Histopathological Analysis: Perform a thorough histopathological examination of major organs from the treated animals to identify any tissue-specific toxicity.
-
Monitor Renal Function: this compound is primarily eliminated by the kidneys. Assess renal function in your animal models to rule out any pre-existing conditions that might affect drug clearance and lead to toxicity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in a research setting.
-
Question: What are the key advantages of using this compound over other neuraminidase inhibitors in a research context?
Answer: this compound offers several advantages for researchers. Its intravenous route of administration allows for precise dosing and bioavailability, which is particularly useful in animal models of severe influenza where oral administration of drugs like oseltamivir may be challenging or result in variable absorption. Additionally, this compound has a long half-life, allowing for once-daily dosing in many experimental setups.
-
Question: What is the evidence for using this compound in combination with other antiviral agents?
Answer: Preclinical studies have shown that combining this compound with other neuraminidase inhibitors, such as oseltamivir, can result in additive or synergistic effects against influenza virus in cell culture and in mouse models. Combination therapy may also be a strategy to overcome resistance, as viruses resistant to one neuraminidase inhibitor may retain susceptibility to another.
-
Question: Are there established protocols for testing the susceptibility of influenza viruses to this compound?
Answer: Yes, standardized protocols for neuraminidase inhibition assays are available to determine the susceptibility of influenza viruses to this compound. These assays typically use a fluorescent or chemiluminescent substrate to measure the enzymatic activity of the viral neuraminidase in the presence of varying concentrations of the inhibitor.
Data Presentation
Table 1: Comparative Efficacy of this compound and Oseltamivir in Hospitalized Patients with Severe Influenza
| Outcome | This compound | Oseltamivir | Mean Difference (95% CI) | Reference |
| Duration of Hospital Stay (days) | Reduced | Reduced | -1.73 (-3.33 to -0.13) | |
| Time to Symptom Alleviation (days) | Minimal to no improvement | Minimal to no improvement | -0.05 | |
| Time to Alleviation of Fever (hours) | Shorter | Longer | -7.17 (-11.00 to -3.34) | |
| Mortality | No significant difference | No significant difference | Not significant | |
| Incidence of Pneumonia | 2.2% | 2.7% | Not significant |
Table 2: Common Adverse Events Associated with this compound in Clinical Studies
| Adverse Event | Incidence Rate (%) in Adults | Incidence Rate (%) in Critically Ill Pediatric Patients | References |
| Diarrhea | 1.87 | 14.3 | |
| Nausea | 0.68 | - | |
| Vomiting | 0.85 | - | |
| Leukopenia | - | 42.9 | |
| Hyperglycemia | - | 42.9 | |
| Hypertension | - | 28.6 | |
| Increased AST/ALT | - | 14.3 | |
| Neutropenia | - | 14.3 |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods to assess the susceptibility of influenza viruses to this compound.
Materials:
-
This compound trihydrate
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol)
-
Influenza virus stock
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of this compound in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the this compound dilutions and incubate.
-
Add the MUNANA substrate to all wells and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Severe Influenza
This protocol provides a general framework for assessing the efficacy of this compound in a mouse model of severe influenza infection.
Materials:
-
This compound
-
Mouse-adapted influenza virus strain
-
Specific-pathogen-free laboratory mice (e.g., BALB/c or DBA/2)
-
Anesthesia
-
Sterile saline or appropriate vehicle
-
Calibrated pipettes and syringes
Procedure:
-
Anesthetize the mice and infect them intranasally with a lethal or sublethal dose of the influenza virus.
-
Initiate treatment with this compound at a predetermined time point post-infection (e.g., 1 hour or 24 hours). Administer this compound intravenously or via another appropriate route.
-
Include a control group that receives a placebo (vehicle only).
-
Monitor the mice daily for signs of illness, including weight loss, and record survival.
-
At specific time points, euthanize a subset of mice from each group to collect lung tissue for viral load determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.
-
Analyze the data to determine the effect of this compound on survival, weight loss, and lung viral titers compared to the placebo group.
Mandatory Visualization
Caption: Influenza virus replication cycle within a host cell.
Caption: Workflow for a neuraminidase inhibition assay.
Caption: Logical pathway of this compound resistance development.
References
- 1. mdpi.com [mdpi.com]
- 2. "Combinations of Oseltamivir and this compound for the Treatment of Influen" by Donald F. Smee, B L. Hurst et al. [digitalcommons.usu.edu]
- 3. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 4. fda.gov [fda.gov]
Technical Support Center: Peramivir Treatment and Viral Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuraminidase inhibitor, Peramivir. The information addresses common issues related to treatment failure and the emergence of viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is a glycoprotein on the surface of the virus.[1] The NA enzyme's function is to cleave sialic acid residues from glycoproteins on the surface of the host cell, facilitating the release of newly formed virus particles.[1] By binding to the active site of the neuraminidase, this compound blocks its enzymatic activity. This prevents the release of progeny virions from infected host cells, thus limiting the spread of the virus.[1]
Q2: What are the main causes of this compound treatment failure?
The primary cause of this compound treatment failure is the emergence of influenza virus strains with reduced susceptibility to the drug.[2][3] This is most commonly due to specific amino acid substitutions in the viral neuraminidase (NA) protein, which is the target of this compound. These mutations can alter the drug's binding to the NA active site, thereby reducing its inhibitory effect.
Q3: Which specific neuraminidase (NA) mutations are associated with this compound resistance?
Several NA mutations have been identified that confer resistance to this compound. The most well-characterized mutation is H275Y (H274Y in N1 numbering) in influenza A(H1N1)pdm09 viruses, which can lead to a 100-400 fold increase in the 50% inhibitory concentration (IC50). Other notable mutations include:
-
R292K in influenza A(H3N2) and A(H7N9) viruses, which can confer cross-resistance to other neuraminidase inhibitors.
-
H273Y in influenza B viruses.
-
I222M in combination with H275Y in A(H5N1) viruses, which can further increase resistance.
Q4: Can this compound be effective against influenza strains resistant to other neuraminidase inhibitors like oseltamivir?
In some cases, yes. For instance, in vivo studies in mice have shown that this compound can be effective in treating infections caused by oseltamivir-resistant A/H1N1/H274Y influenza virus. However, the H275Y mutation does reduce the effectiveness of this compound, although some studies suggest it may still retain some activity. This compound and oseltamivir generally share similar resistance profiles, but this compound may still be active against some variants with reduced susceptibility to oseltamivir.
Q5: How is this compound resistance detected in the laboratory?
This compound resistance is detected using two main types of laboratory methods:
-
Phenotypic assays: These assays measure the susceptibility of the virus to the antiviral drug. The most common is the neuraminidase (NA) inhibition assay, which determines the concentration of the drug required to inhibit the NA enzyme activity by 50% (IC50).
-
Molecular techniques (Genotyping): These methods, such as pyrosequencing and next-generation sequencing, identify specific genetic mutations in the NA gene that are known to be associated with reduced drug susceptibility.
Troubleshooting Guide
Issue: Inconsistent or high IC50 values in Neuraminidase Inhibition Assay.
-
Possible Cause 1: Incorrect Substrate or Reagent Concentration.
-
Troubleshooting Step: Verify the concentration of the MUNANA substrate and all other reagents. Ensure proper dilution of stock solutions. Prepare fresh reagents if necessary.
-
-
Possible Cause 2: Suboptimal Virus Titer.
-
Troubleshooting Step: Titrate the virus stock to determine the optimal dilution that provides a robust signal in the linear range of the assay. The fluorescence signal should be approximately 80-90% of the maximum.
-
-
Possible Cause 3: Presence of a Resistant Viral Subpopulation.
-
Troubleshooting Step: Sequence the NA gene of the viral isolate to check for known resistance mutations. If a mixed population is suspected, consider plaque purification to isolate and test individual clones.
-
-
Possible Cause 4: Assay Conditions.
-
Troubleshooting Step: Ensure the incubation times and temperatures are strictly followed as per the protocol. Protect the plate from light during incubation steps.
-
Issue: Discrepancy between Genotypic and Phenotypic Results.
-
Possible Cause 1: Novel Mutation.
-
Troubleshooting Step: If a virus shows reduced susceptibility in the phenotypic assay but lacks known resistance mutations, it may harbor a novel mutation. Full-length sequencing of the NA gene and potentially the hemagglutinin (HA) gene is recommended to identify any new substitutions.
-
-
Possible Cause 2: Mutations in Hemagglutinin (HA).
-
Troubleshooting Step: Some mutations in the HA protein can affect the virus's susceptibility to neuraminidase inhibitors, even without changes in the NA protein itself. Sequencing the HA gene can help identify such mutations.
-
-
Possible Cause 3: Assay Sensitivity.
-
Troubleshooting Step: Different phenotypic assays can have varying sensitivities. For example, a plaque reduction assay might detect resistance that a standard NA inhibition assay does not, particularly for HA mutations. Consider using an alternative phenotypic assay for confirmation.
-
Quantitative Data Summary
Table 1: Key Neuraminidase (NA) Mutations Associated with this compound Resistance and Fold-Increase in IC50
| Influenza Virus Type/Subtype | Mutation | Fold Increase in this compound IC50 | References |
| A(H1N1)pdm09 | H275Y (H274Y) | 100 - 400 | |
| A(H5N1) | H275Y | 900 - 2,500 | |
| A(H5N1) | H275Y + I222M | >8,000 | |
| A(H7N9) | R292K | ~563 | |
| Influenza B | H273Y | Resistant | |
| Influenza B | P15R | ~15 |
Experimental Protocols
Neuraminidase (NA) Inhibition Assay (Fluorometric)
This protocol is based on the widely used method utilizing the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Recombinant or purified influenza neuraminidase
-
This compound (or other NA inhibitors)
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)
-
Black 96-well fluorescence plates
-
Fluorometer (Excitation: 355-365 nm, Emission: 450-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer at 4x the final desired concentration.
-
Prepare a working solution of MUNANA substrate in assay buffer (e.g., 100 µM).
-
Determine the optimal dilution of the neuraminidase enzyme that yields a linear response over the assay time.
-
-
Assay Setup:
-
In a black 96-well plate, add 25 µL of the 4x serially diluted this compound to the appropriate wells.
-
For control wells (100% activity), add 25 µL of assay buffer.
-
Add 50 µL of the diluted neuraminidase enzyme to each well. For no-virus control wells, add 50 µL of assay buffer.
-
Add 25 µL of assay buffer to all wells to bring the total volume to 100 µL.
-
-
Incubation:
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-virus control wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.
Caption: Mechanism of this compound action and viral resistance.
References
Technical Support Center: Managing Drug Interactions with Peramivir in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential drug interactions with Peramivir in a clinical research setting. The following information is intended to supplement, not replace, approved prescribing information and clinical trial protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does this influence its drug interaction potential?
A1: this compound is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[1][2] This enzyme is crucial for the release of new virus particles from infected cells.[1][2] By inhibiting neuraminidase, this compound halts the spread of the virus within the body.[1] this compound's mechanism is highly specific to the viral enzyme, and it does not significantly interact with human physiological pathways commonly involved in drug metabolism, such as the cytochrome P450 (CYP) enzyme system. This specificity is a key reason for its low potential for pharmacokinetic drug interactions.
Q2: What are the main routes of metabolism and excretion for this compound?
A2: this compound undergoes minimal metabolism in humans. Approximately 90% of an administered dose is excreted unchanged in the urine, primarily through glomerular filtration. This renal clearance pathway is the dominant route of elimination.
Q3: Are there any known clinically significant drug-drug interactions with this compound?
A3: this compound has a very low propensity for drug-drug interactions. Clinical studies and in vitro data have shown no clinically significant pharmacokinetic interactions with several drugs, including oseltamivir, rimantadine, and oral contraceptives containing ethinyl estradiol and levonorgestrel. It is also not a substrate or inhibitor of P-glycoprotein (P-gp). The most significant interaction of note is with the live attenuated influenza vaccine (LAIV). This compound, being an antiviral, can inhibit the replication of the live vaccine virus, potentially reducing the vaccine's efficacy.
Q4: Is dose adjustment of this compound required when co-administered with other drugs?
A4: Generally, dose adjustments for this compound are not necessary when co-administered with other medications, due to its low interaction potential. However, caution should be exercised when co-administering this compound with other nephrotoxic drugs or drugs that are actively secreted by the kidneys, as this could potentially affect this compound's clearance. Dose adjustments are primarily required for patients with renal impairment, based on their creatinine clearance.
Q5: How should studies be designed to assess potential interactions with this compound?
A5: Given that this compound is primarily cleared by the kidneys, clinical drug-drug interaction studies should focus on co-administered drugs that are known inhibitors or inducers of renal transporters, or are themselves nephrotoxic. A crossover study design is often appropriate, where subjects receive this compound alone and in combination with the interacting drug, with a suitable washout period in between. Pharmacokinetic parameters (AUC, Cmax, etc.) of both this compound and the co-administered drug should be measured.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected variability in this compound plasma concentrations between study subjects. | Differences in renal function among subjects. This compound clearance is highly correlated with creatinine clearance. | Ensure consistent and accurate assessment of renal function for all subjects at screening and throughout the study. Stratify data analysis by renal function if significant variability is observed. |
| Difficulty in quantifying this compound in plasma samples. | Suboptimal analytical method (e.g., sample preparation, chromatography, mass spectrometry parameters). | Utilize a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with appropriate internal standards. Ensure proper sample collection, processing, and storage to maintain drug stability. |
| Inconsistent results in in vitro drug transporter inhibition assays. | Cell line variability, incorrect substrate or inhibitor concentrations, or issues with the experimental buffer. | Use well-characterized and validated cell lines expressing the transporter of interest. Perform concentration-response experiments to determine appropriate concentrations. Optimize buffer conditions to ensure cell viability and transporter function. |
| Observed adverse events not previously associated with this compound. | Potential pharmacodynamic interaction with a co-administered drug, or an effect of the underlying disease state. | Thoroughly document all concomitant medications and adverse events. Conduct a causality assessment to determine the likelihood of the event being related to this compound, the co-administered drug, or the combination. |
Drug Interaction Data
The following table summarizes available quantitative data from drug interaction studies with this compound. Due to its low interaction potential, extensive clinical drug-drug interaction studies are limited.
| Co-administered Drug | Analyte | Pharmacokinetic Parameter | Ratio (Drug + this compound / Drug alone) [90% CI] | Clinical Significance |
| Probenecid | This compound | AUC, Cmax | No pharmacokinetic interactions reported. | No dose adjustment required. |
| Oseltamivir | This compound, Oseltamivir Carboxylate | AUC, Cmax | No pharmacokinetic interactions reported. | No dose adjustment required. |
| Rimantadine | This compound, Rimantadine | AUC, Cmax | No pharmacokinetic interactions reported. | No dose adjustment required. |
| Oral Contraceptives (ethinyl estradiol and levonorgestrel) | Ethinyl Estradiol, Levonorgestrel | AUC, Cmax | No pharmacokinetic interactions reported. | No dose adjustment required. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Potential to Inhibit Cytochrome P450 Enzymes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform at a concentration approximate to their Km.
-
Incubation:
-
Prepare a series of this compound concentrations.
-
Pre-incubate this compound with HLM or recombinant enzymes and a NADPH-regenerating system at 37°C.
-
Initiate the reaction by adding the probe substrate.
-
Incubate for a specific time within the linear range of metabolite formation.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model.
-
Protocol 2: In Vitro Assessment of this compound as a Substrate or Inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)
Objective: To determine if this compound is a substrate or inhibitor of the efflux transporters P-gp and BCRP.
Methodology:
-
System: Polarized cell monolayers overexpressing P-gp (e.g., MDCK-MDR1) or BCRP (e.g., MDCK-BCRP) and a control cell line.
-
Bidirectional Transport Assay (Substrate Assessment):
-
Plate cells on permeable filter supports and allow them to form a confluent monolayer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, sample the receiving chamber and quantify the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) in both directions (A-to-B and B-to-A).
-
An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 in the overexpressing cell line compared to the control suggests that this compound is a substrate.
-
-
Inhibition Assay:
-
Perform a bidirectional transport assay with a known P-gp or BCRP substrate in the presence and absence of various concentrations of this compound.
-
A significant reduction in the efflux ratio of the known substrate in the presence of this compound indicates inhibition.
-
Visualizations
Caption: this compound's mechanism of action as a neuraminidase inhibitor.
Caption: Workflow for evaluating drug interactions with this compound.
References
Technical Support Center: Investigating Neuropsychiatric Events and Neuraminidase Inhibitors
Welcome, researchers. This resource provides essential information, troubleshooting guides, and standardized protocols for investigating the potential association between neuraminidase inhibitors (NIs) and neuropsychiatric events (NPEs).
Frequently Asked Questions (FAQs)
Q1: What are neuraminidase inhibitors and which are most commonly studied for NPEs?
Neuraminidase inhibitors are antiviral drugs that block the neuraminidase enzyme, preventing the release of new viral particles from infected cells. They are effective against both influenza A and B viruses.[1] The most widely studied NI in the context of NPEs is oseltamivir (Tamiflu), with zanamivir (Relenza), peramivir (Rapivab), and laninamivir (Inavir) also being investigated.[1][2][3]
Q2: What specific neuropsychiatric events have been reported in association with NI use?
A range of NPEs has been reported, particularly in post-marketing surveillance. These include delirium, abnormal behavior, hallucinations, anxiety, delusions, and suicidal ideation.[4] However, it's crucial to note that influenza infection itself is a known cause of similar neuropsychiatric symptoms.
Q3: Is there a consensus on whether neuraminidase inhibitors cause these neuropsychiatric events?
No, the issue is complex and debated. Early case reports, primarily from Japan, suggested a possible link, leading to regulatory warnings. However, many larger, controlled studies and meta-analyses have found no increased risk of NPEs with oseltamivir use and suggest the influenza illness itself is the more likely cause. Some studies even suggest oseltamivir may have a protective effect by reducing the severity of the illness.
Q4: What are the proposed biological mechanisms for NI-associated neuropsychiatric events?
Several hypotheses are being investigated:
-
Central Nervous System (CNS) Penetration: While the active metabolite of oseltamivir (oseltamivir carboxylate) has limited ability to cross the blood-brain barrier (BBB), the parent drug can penetrate the CNS. An immature or compromised BBB (e.g., during severe illness) might increase penetration.
-
Interaction with Neurotransmitter Systems: Preclinical studies suggest oseltamivir may interact with the central nervous system. Some proposed mechanisms include inhibition of monoamine oxidase-A (MAO-A) or effects on dopaminergic and GABAergic systems.
-
Host-Mediated Inflammation: Influenza infection triggers a significant inflammatory response, including the release of cytokines that can cross the BBB and induce neuroinflammation, leading to neuropsychiatric symptoms. This is considered a strong potential cause of the observed events, independent of the drug.
Data Presentation: Incidence of Neuropsychiatric Events
The following tables summarize quantitative data from various studies. Direct comparison between studies should be done with caution due to differences in methodology, populations, and definitions of NPEs.
Table 1: Incidence of Neuropsychiatric Events in Patients Taking Oseltamivir vs. No Antiviral
| Study Population | Oseltamivir Group NPE Incidence | No Antiviral Group NPE Incidence | Hazard Ratio (95% CI) | Finding |
| 3,352,015 Korean individuals with influenza (2009-2017) | 0.86% | 1.16% | 0.74 (0.73-0.75) Unadjusted | Unadjusted analysis showed a lower incidence in the oseltamivir group. |
| 3,352,015 Korean individuals with influenza (2009-2017) | Not reported separately | Not reported separately | 0.98 (0.96-1.01) Adjusted | After adjusting for confounders, there was no significant difference in the overall risk of NPEs. |
Table 2: Reported Adverse Drug Reaction (ADR) Incidences with Laninamivir (Post-Marketing Surveillance)
Data from a study of 3,542 patients in Japan during the 2010/2011 influenza season.
| Age Group | Incidence of Abnormal Behavior |
| <10 years | 3.1% (30/959) |
| 10-19 years | 0.7% (8/1,088) |
| 20-64 years | 0.1% (2/1,431) |
| ≥65 years | 0.0% (0/64) |
| ADR Category | Overall Incidence |
| Psychiatric Disorders (e.g., abnormal behavior) | 0.48% |
| Gastrointestinal Disorders | 0.45% |
| Nervous System Disorders (e.g., dizziness) | 0.17% |
Table 3: Neuropsychiatric Events Reported in the FDA Adverse Event Reporting System (FAERS)
Analysis of reports for various neuraminidase inhibitors.
| Neuraminidase Inhibitor | Total AE Reports | Percentage of Psychiatric Disorder Reports |
| Oseltamivir | 15,409 | 12.20% |
| Zanamivir | 891 | 9.09% |
| This compound | 345 | 1.16% |
| Laninamivir | 84 | 2.38% |
Troubleshooting Guides
Issue 1: High variability in behavioral assay results in animal models.
-
Potential Cause: Inconsistent drug administration, stress-induced behavioral changes, or differences in the animal model (strain, age, sex).
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure precise dosing and timing. For oral gavage, use skilled technicians to minimize stress.
-
Acclimatize Animals: Allow for a sufficient acclimatization period to the housing and testing environment to reduce baseline stress.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels. Test at the same time of day to account for circadian rhythms.
-
Validate Animal Model: Be aware that different mouse or rat strains can have varying baseline behaviors and drug responses. Justify the choice of model for the specific neuropsychiatric domain being tested (e.g., anxiety, depression-like behavior).
-
Include Vehicle and Positive Controls: Always include a vehicle-only group (to control for administration effects) and a positive control group (a drug known to induce the measured behavioral change) to validate the assay.
-
Issue 2: Difficulty distinguishing between influenza-induced and drug-induced neuroinflammation.
-
Potential Cause: The inflammatory response to the virus itself is a major confounding factor.
-
Troubleshooting Steps:
-
Appropriate Control Groups: Design experiments with multiple control groups:
-
Group A: Healthy animals + Vehicle
-
Group B: Healthy animals + NI
-
Group C: Influenza-infected animals + Vehicle
-
Group D: Influenza-infected animals + NI
-
-
Time-Course Analysis: Measure inflammatory markers (cytokines, chemokines) in brain tissue and plasma at multiple time points post-infection and post-treatment. This can help differentiate the initial infection-driven inflammation from any potential modulation by the drug.
-
Prophylactic vs. Treatment Models: Administer the NI before viral challenge (prophylaxis) versus after the onset of illness (treatment). This can help disentangle the drug's effects from the effects of an established infection.
-
Issue 3: Inconsistent or low detection of cytokines in brain tissue homogenates.
-
Potential Cause: Suboptimal tissue collection, inefficient protein extraction, or assay sensitivity issues.
-
Troubleshooting Steps:
-
Rapid Tissue Harvesting: Perfuse animals with ice-cold PBS to remove blood from the brain vasculature, which can contaminate the sample with peripheral cytokines. Immediately snap-freeze the dissected brain tissue in liquid nitrogen.
-
Optimize Homogenization: Use a proven lysis buffer containing protease inhibitors. Mechanical homogenization (e.g., bead beating or sonication) is often required for efficient protein extraction from brain tissue.
-
Use High-Sensitivity Assays: Employ multiplex bead-based immunoassays (e.g., Luminex-based) or electrochemiluminescence assays, which are optimized for detecting low-abundance cytokines in small tissue samples.
-
Normalize to Total Protein: Express cytokine levels relative to the total protein concentration of the sample (e.g., pg/mg of protein) to account for variations in sample size and homogenization efficiency.
-
Experimental Protocols
Protocol 1: In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This protocol is used to determine the potency (IC50) of a compound against viral neuraminidase.
-
Principle: Neuraminidase cleaves the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU). An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Purified neuraminidase or whole virus preparation
-
MUNANA substrate
-
Test inhibitor and positive controls (e.g., Oseltamivir Carboxylate, Zanamivir)
-
Assay Buffer (e.g., 33 mM MES pH 6.0, 4 mM CaCl₂)
-
Stop Solution (e.g., 1 M Na₂CO₃)
-
Black 96-well microplates
-
Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution. Include wells for 100% activity (buffer only) and a positive control inhibitor.
-
Add 50 µL of diluted neuraminidase enzyme to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of MUNANA substrate solution to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Terminate the reaction by adding a Stop Solution.
-
Read fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Assessment of Abnormal Behavior in a Mouse Model (Partition Test)
This protocol assesses social behavioral abnormalities.
-
Principle: The test measures the time a test animal spends in proximity to a partition separating it from a novel conspecific animal, as an index of social interest.
-
Materials:
-
Standard mouse cage partitioned into two equal halves by a perforated wall (allowing sensory contact).
-
Test mouse (e.g., influenza-infected and/or NI-treated).
-
Unfamiliar "stranger" mouse (same sex, similar age).
-
Video recording and analysis software.
-
-
Procedure:
-
Habituate the test mouse to the partitioned cage (with the partition in place but the other side empty) for a set period (e.g., 10 minutes) on days preceding the test.
-
On the test day, place the test mouse on one side of the partition and the stranger mouse on the other side.
-
Record the session for a defined duration (e.g., 10-15 minutes).
-
Analyze the recording to quantify behaviors such as:
-
Time spent in the zone immediately adjacent to the partition.
-
Frequency of approaches to the partition.
-
Duration of sniffing at the partition.
-
-
Compare these metrics across different experimental groups (e.g., infected vs. uninfected, treated vs. untreated).
-
Protocol 3: Quantification of Cytokines in Mouse Brain Tissue
This protocol describes the preparation of brain tissue for multiplex cytokine analysis.
-
Principle: Brain tissue is homogenized to release intracellular and extracellular proteins, including cytokines, which are then quantified using a multiplex immunoassay.
-
Materials:
-
Dissected mouse brain hemisphere (~0.2g).
-
Tissue Lysis Buffer (TLB) with protease inhibitors.
-
2.3 mm Zirconia/Silica beads.
-
Mechanical homogenizer (e.g., FastPrep).
-
Refrigerated centrifuge.
-
Multiplex cytokine assay kit (e.g., Bio-Plex Pro Mouse Chemokine Panel).
-
-
Procedure:
-
Following euthanasia and optional cardiac perfusion with PBS, rapidly dissect the brain region of interest.
-
Place the tissue (~0.2g) into a 2 mL microtube with beads and 1 mL of ice-cold TLB.
-
Homogenize the tissue using a mechanical homogenizer (e.g., 6.0 m/sec for 40 seconds).
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the protein lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Analyze 50 µL of the lysate using a multiplex bead-based immunoassay according to the manufacturer’s instructions.
-
Normalize cytokine concentrations to the total protein content of the sample.
-
Mandatory Visualizations
Caption: Proposed pathway of influenza-induced neuroinflammation leading to neuropsychiatric events.
Caption: Experimental workflow for assessing NI effects on behavior and neuroinflammation in mice.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Assessment of adverse events related to anti-influenza neuraminidase inhibitors using the FDA adverse event reporting system and online patient reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced Neuropsychiatric Adverse Events Using Post-Marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcp.org [jmcp.org]
Technical Support Center: Enhancing Peramivir Efficacy in Delayed Influenza Treatment
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the efficacy of Peramivir when treatment initiation is delayed.
Frequently Asked Questions (FAQs)
Q1: What is the optimal window for this compound administration to ensure maximum efficacy?
A1: Early initiation of this compound treatment is crucial for optimal efficacy. While treatment is most effective when started within 48 hours of symptom onset, studies in animal models have shown that delayed administration can still provide significant benefits.[1][2] For instance, a single intravenous (IV) administration of 30 mg/kg this compound in ferrets and cynomolgus macaques significantly reduced nasal virus titers and clinical symptoms even when treatment was delayed up to 48 hours post-infection.[1][2] In a mouse model, repeated IV injections of this compound (60 mg/kg/day for 5 days) enhanced survival rates and suppressed weight loss when initiated up to 60 hours post-infection.[3] However, the efficacy was diminished when treatment was delayed to 72 hours post-infection, although a higher dose (90 mg/kg/day) showed some efficacy even at this later time point.
Q2: How does the route of this compound administration affect its efficacy in delayed treatment scenarios?
A2: The route of administration significantly impacts this compound's effectiveness, particularly when treatment is delayed. Intravenous (IV) and intramuscular (IM) routes are generally more effective than oral administration in animal models, especially in severe cases or when treatment is initiated late. A single IM injection of this compound was more effective than IM-administered oseltamivir in a mouse model of H1N1pdm09 infection, providing protection even with delayed treatment. In contrast, oral this compound showed variable success in delayed treatment. While one study in H1N1-infected mice demonstrated mortality prevention even with treatment delayed to 60 hours post-exposure, another study reported failure of delayed oral treatment in H6N2-infected mice at 48 hours post-infection.
Q3: Can combination therapy improve this compound's efficacy when treatment is delayed?
A3: Yes, combination therapy is a promising strategy to enhance this compound's efficacy in delayed treatment scenarios. Combining this compound with other antiviral drugs that have different mechanisms of action can lead to synergistic effects. For example, in a mouse model of oseltamivir-resistant A(H1N1pdm09) virus infection, the combination of favipiravir and this compound was synergistic at higher doses of favipiravir, leading to reduced mortality. Another study showed that IM this compound combined with oral favipiravir was more effective against a this compound-resistant H1N1pdm09 virus than monotherapy. Combination regimens of IM this compound with oseltamivir or amantadine also performed better than this compound monotherapy against H1N1 and H3N2 viruses.
Q4: What are host-directed therapies and can they be used to augment this compound's effectiveness?
A4: Host-directed therapies (HDAs) are drugs that target host cell pathways essential for viral replication rather than the virus itself. This approach offers several advantages, including a reduced likelihood of developing viral resistance and broad-spectrum activity against various viruses. Combining HDAs with direct-acting antivirals (DAAs) like this compound can enhance antiviral efficacy. HDAs can disrupt the virus's ability to utilize host machinery, complementing the direct inhibition of viral replication by DAAs. This synergistic action can lead to more effective treatment, potentially allowing for lower doses of each drug and reducing toxicity. For instance, a clinical trial showed that a combination of naproxen (an HDA), oseltamivir, and clarithromycin improved outcomes in hospitalized patients with influenza A(H3N2) compared to oseltamivir alone.
Q5: What are the known resistance mechanisms to this compound, and how can they be addressed in a delayed treatment context?
A5: Resistance to this compound is primarily associated with mutations in the viral neuraminidase (NA) and hemagglutinin (HA) proteins. The most common mutation conferring resistance to this compound is the H275Y substitution in the NA of H1N1 viruses, which can lead to a 100–400-fold increase in the IC50 value. In H3N2 viruses, the R292K mutation in NA can reduce susceptibility to both oseltamivir and this compound. A compromised immune system can promote the emergence of drug resistance. In cases of suspected or confirmed resistance, especially in delayed treatment scenarios, combination therapy with an antiviral that has a different mechanism of action, such as favipiravir, may be effective.
Troubleshooting Guides
Problem: Suboptimal viral clearance despite delayed this compound treatment.
-
Possible Cause: Insufficient drug concentration at the site of infection due to the chosen route of administration.
-
Troubleshooting Step: Consider switching from oral to intravenous (IV) or intramuscular (IM) administration for more reliable and higher systemic drug exposure.
-
-
Possible Cause: Emergence of a drug-resistant viral strain.
-
Troubleshooting Step: Sequence the viral neuraminidase (NA) and hemagglutinin (HA) genes to identify resistance-conferring mutations. If resistance is detected, consider combination therapy with a drug that has a different mechanism of action, such as a polymerase inhibitor like favipiravir.
-
-
Possible Cause: The delay in treatment initiation is too long for this compound monotherapy to be effective.
-
Troubleshooting Step: Explore combination therapy with another direct-acting antiviral or a host-directed therapy to enhance the antiviral effect.
-
Problem: High mortality in animal models despite delayed this compound administration.
-
Possible Cause: The this compound dosage is insufficient for the viral load present at the later stage of infection.
-
Troubleshooting Step: Conduct a dose-escalation study to determine if higher doses of this compound can improve survival rates when treatment is delayed. A study in mice showed that a higher dose of this compound (90 mg/kg/day) was effective even when treatment was initiated at 72 hours post-infection, a time point where a lower dose (60 mg/kg/day) was ineffective.
-
-
Possible Cause: The chosen animal model or influenza strain is particularly virulent, requiring a more aggressive treatment approach.
-
Troubleshooting Step: Evaluate a combination therapy regimen. For highly pathogenic strains like H5N1, combination treatment has been shown to be more effective than monotherapy in extending the treatment window and improving survival in mice.
-
-
Possible Cause: Severe immunopathology is contributing to mortality, which is not directly addressed by antiviral treatment alone.
-
Troubleshooting Step: Investigate the addition of a host-directed therapy with immunomodulatory properties to the this compound regimen to control harmful inflammation.
-
Data Summary
Table 1: Efficacy of Delayed this compound Treatment in Animal Models
| Animal Model | Influenza Strain | Treatment | Initiation Time (post-infection) | Outcome |
| Mice | H1N1 | Oral this compound | Up to 60 hours | Prevention of mortality |
| Mice | H6N2 | Oral this compound | 48 hours | Treatment failure |
| Ferrets & Macaques | Influenza B | Single IV this compound (30 mg/kg) | Up to 48 hours | Significant reduction in nasal virus titers and clinical symptoms |
| Mice | H1N1pdm09 | Single IM this compound (10-20 mg/kg) | Delayed | Significant reduction in morbidity and mortality |
| Mice | H5N1 | 8-day IM this compound | 24 hours | 78% survival |
| Mice | H5N1 | 8-day IM this compound | 48 hours | 56% survival |
| Mice | Influenza A | IV this compound (60 mg/kg/day x 5 days) | Up to 60 hours | Enhanced survival and suppressed weight loss |
| Mice | Influenza A | IV this compound (90 mg/kg/day x 5 days) | 72 hours | Showed efficacy |
Table 2: Efficacy of this compound in Combination Therapy (Animal Models)
| Animal Model | Influenza Strain | Combination Treatment | Outcome |
| Mice | Oseltamivir-resistant A(H1N1pdm09) | Favipiravir + this compound | Synergistic reduction in mortality at higher favipiravir doses |
| Mice | This compound-resistant H1N1pdm09 | IM this compound + Oral Favipiravir | More effective than monotherapy |
| Mice | H1N1 and H3N2 | IM this compound + Oseltamivir or Amantadine | Better performance than this compound monotherapy |
| Mice | H5N1 | Favipiravir (50 mg/kg/day) + Oseltamivir (20 mg/kg/day) | 100% protection from mortality and reduced weight loss |
Experimental Protocols
Key Experiment: Evaluating Delayed this compound Treatment in a Mouse Model of Influenza Infection
-
Objective: To determine the efficacy of delayed intravenous this compound administration on survival, weight loss, and viral load in mice infected with influenza A virus.
-
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus: Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1).
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus.
-
Treatment Groups:
-
Virus-infected, untreated control group.
-
Virus-infected, this compound-treated groups with treatment initiated at 24, 36, 48, 60, and 72 hours post-infection.
-
-
Drug Administration: this compound is administered intravenously (e.g., via tail vein injection) once daily for 5 consecutive days at a specified dose (e.g., 60 mg/kg/day).
-
Monitoring:
-
Survival: Mice are monitored daily for 14-21 days post-infection, and survival rates are recorded.
-
Weight Loss: Body weight is measured daily as an indicator of morbidity.
-
Viral Titer: On select days post-infection (e.g., days 3, 5, and 7), a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers via plaque assay or TCID50 assay.
-
Lung Index: The lung weight to body weight ratio is calculated as an indicator of lung inflammation and edema.
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank test. Weight loss and viral titer data are analyzed using appropriate statistical tests such as ANOVA or t-tests.
-
Visualizations
Caption: Workflow for evaluating delayed this compound treatment in a mouse model.
Caption: Combination therapy targets for influenza virus replication.
References
- 1. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 2. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of delayed treatment of China-made this compound with repeated intravenous injections in a mouse influenza model: from clinical experience to basal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Peramivir vs. Oseltamivir: A Comparative Efficacy Analysis in Hospitalized Influenza Patients
This guide offers an objective comparison of the neuraminidase inhibitors Peramivir and Oseltamivir for the treatment of hospitalized patients with influenza. The information presented is collated from a range of clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.
Quantitative Data Summary
The following table summarizes key efficacy endpoints from comparative studies of this compound and Oseltamivir in hospitalized patient populations.
| Efficacy Endpoint | Study Population | This compound | Oseltamivir | p-value | Key Findings & Citations |
| Time to Clinical Stability (Median) | Hospitalized Adults | 23.7 - 37.0 hours | 28.1 hours | 0.306 | No significant difference observed in a randomized controlled trial (RCT).[1] |
| Duration of Hospital Stay (Mean Difference vs. Standard Care) | Hospitalized Patients (Meta-analysis) | -1.73 days | -1.63 days | Not Applicable | Both drugs modestly reduced hospital stay, with low certainty of evidence.[2][3] |
| Duration of Hospitalization | Hospitalized Adults (Retrospective Cohort) | 10.65 ± 13.84 days | 13.28 ± 18.12 days | 0.129 | No significant difference, though the this compound group had more severe cases at baseline.[4][5] |
| Time to Alleviation of Fever (Mean Difference) | Influenza Patients (Meta-analysis) | -7.17 hours | (Reference) | <0.05 | This compound was associated with a faster time to fever alleviation. |
| Remission Time of Fever Symptoms (Mean) | Adults with Severe Influenza A Pneumonia (RCT) | 12.32 hours | 23.67 hours | 0.034 | This compound led to a significantly shorter time to fever remission. |
| Defervescence Rate within 3 Days | Hospitalized Adults (Retrospective Cohort) | 66.53% | 71.49% | 0.141 | No significant difference between the two treatments. |
| Mortality Rate | Hospitalized Adults (Retrospective Cohort) | 7.7% (Overall Mortality) | (Not specified for Oseltamivir group alone) | Not Significant | No significant difference in mortality was found between the treatment groups. |
| Recovery Rate (Influenza A) | Hospitalized Children (0-5 years) | 3.7% - 4.4% | 15.6% - 21.1% | 0.002 - 0.01 | Oseltamivir demonstrated improved recovery rates in young children with severe influenza A. |
| Duration of Hospitalization (Influenza A) | Hospitalized Children (0-5 years) | Longer | Shorter | Significant | Oseltamivir was associated with a shorter duration of hospitalization in this pediatric subgroup. |
Experimental Protocols
Below are the methodologies for key studies that have compared the efficacy of this compound and Oseltamivir.
1. Randomized Controlled Trial in Hospitalized Adults (Ison et al., 2013)
-
Objective : To assess the efficacy and safety of intravenous this compound compared to oral Oseltamivir for treating seasonal influenza in hospitalized adults.
-
Study Design : A multicenter, randomized, double-blind trial conducted over three influenza seasons.
-
Patient Population : 137 hospitalized patients with suspected acute influenza.
-
Treatment Regimens :
-
This compound 200 mg intravenously once daily for 5 days.
-
This compound 400 mg intravenously once daily for 5 days.
-
Oseltamivir 75 mg orally twice daily for 5 days.
-
-
Primary Endpoint : Time to clinical stability.
-
Key Secondary Endpoint : Quantitative changes in viral titers from nasopharyngeal specimens.
-
Statistical Analysis : The primary efficacy analysis was conducted on the intent-to-treat infected population, with time to clinical stability analyzed using the log-rank test.
2. Retrospective Cohort Study in Hospitalized Adults (Lee et al., 2020)
-
Objective : To compare the clinical efficacy of this compound and Oseltamivir in hospitalized patients with influenza.
-
Study Design : A retrospective cohort study.
-
Patient Population : 542 adult patients with laboratory-confirmed seasonal influenza who were hospitalized across six hospitals.
-
Treatment Regimens :
-
This compound 300 mg as a single intravenous dose.
-
This compound at doses exceeding 300 mg.
-
Oseltamivir 75 mg orally twice daily for 5 days.
-
-
Primary Outcome : Rate of defervescence within three days of the first drug administration.
-
Secondary Outcomes : Mortality and duration of stay in the hospital and intensive care unit (ICU).
-
Statistical Analysis : Categorical variables were analyzed using the chi-square test or Fisher's exact test, while continuous variables were assessed with the Student's t-test or Mann-Whitney U test.
Visualizations
Caption: Experimental workflow of a randomized controlled trial.
Caption: Mechanism of action of neuraminidase inhibitors.
Concluding Remarks for the Scientific Audience
The collective data suggests that intravenous this compound and oral Oseltamivir have broadly comparable efficacy in the treatment of hospitalized adult influenza patients. The choice of agent may be guided by clinical factors such as the patient's ability to take oral medication, the severity of the illness, and the specific viral strain. For instance, this compound's potential for more rapid fever reduction could be advantageous in certain clinical scenarios. Conversely, in hospitalized pediatric patients with severe influenza A, Oseltamivir has demonstrated superior outcomes in terms of recovery and hospital stay duration.
While neuraminidase inhibitors as a class have been shown to reduce mortality in hospitalized influenza patients, particularly with early initiation of therapy, a definitive mortality benefit of one agent over the other has not been established in head-to-head trials. The existing body of evidence, which includes both RCTs and observational studies, underscores the need for further large-scale, prospective trials to refine treatment guidelines for specific high-risk, hospitalized populations. These future studies should aim to elucidate the nuanced differences in efficacy that may exist between these two important antiviral agents.
References
- 1. A clinical trial of intravenous this compound compared with oral oseltamivir for the treatment of seasonal influenza in hospitalized adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Peramivir vs. Other Neuraminidase Inhibitors: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of Peramivir in comparison to other leading neuraminidase inhibitors.
This guide provides a detailed comparative analysis of this compound, an intravenous neuraminidase inhibitor, against other established influenza antiviral drugs in its class: Oseltamivir, Zanamivir, and Laninamivir. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and development efforts within the field of influenza therapeutics.
Mechanism of Action: Inhibiting Viral Egress
Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[1][3] The viral hemagglutinin protein binds to sialic acid receptors on the host cell surface, and neuraminidase is responsible for cleaving these sialic acid residues, allowing the progeny virions to detach and spread the infection.[1]
NAIs are sialic acid analogues that competitively bind to the active site of the neuraminidase enzyme, blocking its activity. This inhibition prevents the cleavage of sialic acid, causing the newly budded viruses to remain tethered to the host cell surface, thus preventing their release and subsequent infection of other cells.
Comparative Pharmacokinetics
The route of administration and pharmacokinetic profiles of neuraminidase inhibitors vary significantly, which influences their clinical application. Oseltamivir is an oral prodrug, Zanamivir and Laninamivir are administered via inhalation, and this compound is delivered intravenously. Intravenous administration of this compound results in 100% bioavailability.
| Parameter | This compound | Oseltamivir Carboxylate | Zanamivir | Laninamivir |
| Route of Administration | Intravenous | Oral (as prodrug) | Inhalation | Inhalation (as prodrug) |
| Bioavailability | 100% | ~80% | 4-17% (inhaled) | Not applicable (local action) |
| Time to Peak Plasma (Tmax) | End of infusion | 3-4 hours | 1-2 hours | ~3.5 hours |
| Peak Plasma Conc. (Cmax) | ~46,800 ng/mL (600 mg IV) | ~398 ng/mL (75 mg BID) | ~21.2 ng/mL (10 mg inhaled) | ~149 ng/mL (40 mg prodrug) |
| Half-life (t½) | ~20 hours | 6-10 hours | 2.5-5.1 hours | ~2 hours (active form) |
| Excretion | Primarily renal (unchanged) | Primarily renal | Primarily renal (unchanged) | Primarily renal (unchanged) |
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains, with in vitro studies showing its efficacy to be comparable or, in some cases, superior to other neuraminidase inhibitors. Notably, this compound often exhibits lower 50% inhibitory concentration (IC50) values against influenza B isolates compared to Oseltamivir and Zanamivir.
| Influenza Virus Subtype | Inhibitor | Mean IC50 (nM) |
| A/H1N1 | This compound | 1.11 - 2.81 |
| Oseltamivir carboxylate | 0.92 - 1.54 | |
| Zanamivir | 0.61 - 0.92 | |
| A/H3N2 | This compound | 1.11 - 2.81 |
| Oseltamivir carboxylate | 0.43 - 0.62 | |
| Zanamivir | 1.48 - 2.17 | |
| Influenza B | This compound | (several folds lower than others) |
| Oseltamivir carboxylate | 5.21 - 12.46 | |
| Zanamivir | 2.02 - 2.57 |
Clinical Efficacy and Safety
Clinical trials and meta-analyses have consistently shown that this compound is an effective treatment for uncomplicated influenza. A meta-analysis involving 2,681 patients concluded that this compound was superior to other NAIs in reducing the time to alleviation of symptoms by a mean of 11.21 hours. The safety profile of this compound is comparable to that of Oseltamivir, with similar incidences of adverse and serious adverse events.
In some studies, particularly in pediatric populations, this compound has shown a significantly shorter duration of fever compared to other NAIs. For instance, in children with influenza A, the median fever duration after this compound treatment was one day shorter than after zanamivir. Similarly, for influenza B, this compound treatment resulted in a median fever duration that was two days shorter than after laninamivir treatment.
| Study Outcome | This compound vs. Other NAIs |
| Time to Symptom Alleviation | Superior to other NAIs (mean difference of -11.21 hours) |
| Adverse Events | Similar incidence compared to Oseltamivir |
| Serious Adverse Events | Similar incidence compared to Oseltamivir |
| Time to Fever Alleviation | Significantly sooner with this compound than with Zanamivir or Oseltamivir in some studies |
Resistance Profiles
Resistance to neuraminidase inhibitors can emerge through mutations in the neuraminidase enzyme. The H274Y mutation in N1, for example, confers high resistance to Oseltamivir and this compound. However, the binding of different NAIs to the neuraminidase active site varies, leading to different resistance profiles. Some oseltamivir-resistant variants remain susceptible to this compound and Zanamivir. The global resistance rates for H1N1pdm09, H3N2, and influenza B have generally remained low, at around 1%.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is a widely used method to determine the in vitro susceptibility of influenza viruses to neuraminidase inhibitors. The principle is based on the cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase, which releases a fluorescent product (4-methylumbelliferone). The inhibitory effect of a drug is quantified by its IC50 value, the concentration required to reduce neuraminidase activity by 50%.
Materials and Reagents:
-
Recombinant neuraminidase or influenza virus sample
-
Neuraminidase inhibitors (this compound, Oseltamivir carboxylate, Zanamivir, Laninamivir)
-
MUNANA substrate
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., absolute ethanol with a high concentration of NaOH)
-
Black 96-well plates
-
Fluorometer (Ex: 355 nm, Em: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Plate Setup: In a black 96-well plate, add 25 µL of the serially diluted inhibitors to the respective wells. For control wells (100% activity), add 25 µL of assay buffer.
-
Virus/Enzyme Addition: Add 50 µL of the diluted virus or recombinant neuraminidase to each well. For no-virus control wells, add 50 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 45 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetic Study Protocol (Rat Model)
This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, and half-life.
Animal Model:
-
Male Sprague-Dawley rats (200-250g)
-
Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Dosing: Administer this compound as a single intravenous bolus injection via the tail vein (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at various post-dose time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Separate plasma by centrifugation and store at -20°C or lower until analysis.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Comparative Summary
The choice of a neuraminidase inhibitor depends on various factors including the patient's age, severity of illness, and the presence of underlying health conditions. This compound's intravenous route of administration makes it a valuable option for hospitalized patients or those who cannot take oral or inhaled medications.
References
A Head-to-Head Clinical Comparison of Peramivir and Zanamivir for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of two neuraminidase inhibitors, Peramivir and Zanamivir, used in the treatment of influenza. The information is based on available clinical trial data, with a focus on efficacy and safety outcomes.
Mechanism of Action: Neuraminidase Inhibition
Both this compound and Zanamivir are potent and selective inhibitors of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the action of neuraminidase, these drugs prevent the spread of the virus to other cells in the respiratory tract, thereby limiting the progression of the infection.
The following diagram illustrates the signaling pathway of neuraminidase inhibition:
Efficacy Comparison
Direct head-to-head randomized controlled trials (RCTs) comparing this compound and Zanamivir are limited. However, a meta-analysis and a comparative study in a pediatric population provide valuable insights into their relative efficacy.
A meta-analysis of 12 studies involving 2681 patients found that this compound was associated with a shorter time to alleviation of symptoms compared to other neuraminidase inhibitors, including Zanamivir[1][2][3]. The mean difference in the time to alleviation of symptoms between this compound and Zanamivir was -20.85 hours, favoring this compound[3].
In a study focusing on pediatric patients with influenza A, the median duration of fever after treatment was significantly shorter in the this compound group (1 day) compared to the Zanamivir group (2 days)[4].
| Efficacy Outcome | This compound | Zanamivir | Source |
| Time to Alleviation of Symptoms (Adults & Children) | Favored over Zanamivir (Mean Difference: -20.85 hours) | - | |
| Median Duration of Fever (Pediatric, Influenza A) | 1 day | 2 days |
Safety and Tolerability
The aforementioned meta-analysis did not report a direct comparison of the safety profiles of this compound and Zanamivir. However, it did find that the incidence of adverse events with this compound was similar to that of Oseltamivir. In the pediatric study, no adverse effects were observed with either this compound or Zanamivir.
| Safety Outcome | This compound | Zanamivir | Source |
| Observed Adverse Events (Pediatric) | None reported | None reported |
Experimental Protocols
While direct comparative trial protocols are scarce, the following outlines the typical methodologies for clinical trials involving intravenous this compound and inhaled Zanamivir.
This compound Clinical Trial Protocol (Generalized)
A typical Phase 3 clinical trial of intravenous this compound would be a randomized, controlled study.
-
Patient Population: Adults and/or pediatric patients with confirmed or suspected acute, uncomplicated influenza, with symptom onset within a specified timeframe (e.g., 48 hours). High-risk patients may also be included.
-
Intervention: A single intravenous infusion of this compound (e.g., 300 mg or 600 mg for adults, or a weight-based dose for children) administered over 15-60 minutes. The control group would receive another antiviral agent (like Oseltamivir) or a placebo.
-
Primary Endpoint: Time to alleviation of influenza symptoms.
-
Secondary Endpoints: Time to resolution of fever, changes in viral shedding from nasopharyngeal swabs, and incidence of influenza-related complications.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry, urinalysis), and vital signs throughout the study period.
Zanamivir Clinical Trial Protocol (Generalized)
A typical Phase 3 clinical trial of inhaled Zanamivir would be a randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults and children (typically aged 5 years and older) with influenza-like illness, with symptom onset within 36-48 hours.
-
Intervention: Inhaled Zanamivir (e.g., 10 mg twice daily) or a placebo administered for 5 days using a specific inhalation device.
-
Primary Endpoint: Time to alleviation of major influenza symptoms.
-
Secondary Endpoints: Use of symptom-relief medication, time to return to normal activities, and incidence of complications requiring antibiotics.
-
Data Collection: Patients typically record their symptoms on diary cards multiple times a day.
The following diagram illustrates a generalized workflow for a clinical trial of an influenza antiviral agent:
Comparative Overview
The choice between this compound and Zanamivir in a clinical setting may be influenced by several factors beyond direct efficacy, including the route of administration, patient characteristics, and the clinical scenario.
References
- 1. A Meta-Analysis Comparing the Efficacy and Safety of this compound with Other Neuraminidase Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Meta-Analysis Comparing the Efficacy and Safety of this compound with Other Neuraminidase Inhibitors for Influenza Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Effectiveness of this compound in Comparison with Other Neuraminidase Inhibitors in Pediatric Influenza Patients - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Showdown: Peramivir vs. Zanamivir Binding Affinity for Neuraminidase
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective antiviral therapeutics against influenza has led to the development of several neuraminidase inhibitors. Among these, Peramivir and Zanamivir are prominent drugs that target the viral neuraminidase enzyme, a crucial component for the release and spread of new virus particles from infected host cells. Understanding the binding affinities of these inhibitors to their target is paramount for developing next-generation antivirals and combating drug resistance. This guide provides a comparative analysis of this compound and Zanamivir based on in silico studies, presenting quantitative data, detailed experimental protocols, and a visual representation of the computational workflow.
Quantitative Comparison of Binding Affinities
In silico molecular docking studies have been instrumental in comparing the binding efficacy of this compound and Zanamivir against various influenza neuraminidase subtypes, including their wild-type and mutant forms. The binding affinity is often quantified by the binding energy (in kcal/mol) or a docking score, where a more negative value typically indicates a stronger and more favorable interaction.
A study by Kumar et al. (2022) utilized multiple docking algorithms (AutoDock, GOLD, and MOE) to assess the binding of these inhibitors to the neuraminidase of the H7N9 avian influenza virus.[1] Their findings, along with data from other insightful studies, are summarized in the table below.
| Neuraminidase Target | Drug | Binding Energy/Score (kcal/mol) | Docking Software | Reference |
| H7N9 (Wild Type) | This compound | -9.4 | AutoDock | Kumar et al., 2022[1] |
| Zanamivir | -8.7 | AutoDock | Kumar et al., 2022[1] | |
| This compound | 85.3 (ChemPLP Score) | GOLD | Kumar et al., 2022[1] | |
| Zanamivir | 82.1 (ChemPLP Score) | GOLD | Kumar et al., 2022[1] | |
| This compound | -10.2 (S Score) | MOE | Kumar et al., 2022 | |
| Zanamivir | -9.8 (S Score) | MOE | Kumar et al., 2022 | |
| H1N1 | This compound | -5.03 | - | Shubham and Patil, 2022 |
| Zanamivir | -3.88 | - | Shubham and Patil, 2022 | |
| Various Strains | This compound | -8.844 | - | Al-Huraishawy et al., 2023 |
| Zanamivir | -9.848 | - | Al-Huraishawy et al., 2023 |
The data consistently suggests that both this compound and Zanamivir exhibit strong binding affinities for neuraminidase. In the context of the H7N9 strain, this compound demonstrated a slight advantage over Zanamivir across all three docking platforms in the study by Kumar et al. Conversely, the study by Al-Huraishawy et al. indicated a higher binding affinity for Zanamivir. These variations can be attributed to the different neuraminidase strains and computational methodologies employed in the respective studies.
Experimental Protocols: A Look Under the Hood
The reliability of in silico binding affinity predictions is heavily dependent on the meticulous execution of the computational protocol. Here, we outline the key steps and parameters typically involved in such studies, drawing from the methodologies reported in the referenced literature.
Protein and Ligand Preparation
-
Protein Structure Acquisition: The three-dimensional crystal structure of the target neuraminidase is obtained from the Protein Data Bank (PDB). For instance, the structure of H7N9 neuraminidase can be retrieved for docking studies.
-
Protein Preparation: The downloaded protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using software like AutoDockTools. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Structure Preparation: The 3D structures of this compound and Zanamivir are generated using chemical drawing tools and optimized. Gasteiger charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.
Molecular Docking Simulations
Molecular docking simulations are performed using various software packages, each with its own algorithms and scoring functions.
-
AutoDock: This widely used software employs a Lamarckian Genetic Algorithm for docking.
-
Grid Box Definition: A grid box is defined to encompass the active site of the neuraminidase. The dimensions are typically set to be large enough to allow the ligand to move freely within the binding pocket, for example, 50 Å × 50 Å × 50 Å with a spacing of 0.375 Å. The center of the grid is usually placed on the co-crystallized ligand in the original PDB structure to define the binding site.
-
Docking Parameters: The number of genetic algorithm runs is set (e.g., 50 runs), with a specified number of energy evaluations (e.g., 2,500,000) and a population size (e.g., 150).
-
-
GOLD (Genetic Optimisation for Ligand Docking): This program also utilizes a genetic algorithm.
-
Binding Site Definition: The binding site is defined by specifying the coordinates of the co-crystallized ligand with a defined radius (e.g., 6 Å).
-
Scoring Function: The ChemPLP (Piecewise Linear Potential) scoring function is commonly used to evaluate the docking poses.
-
-
MOE (Molecular Operating Environment):
-
Docking Protocol: A "Rigid Receptor" protocol is often employed, where the protein is held rigid while the ligand is flexible.
-
Placement and Scoring: The Triangle Matcher algorithm is used for ligand placement, followed by scoring to rank the poses.
-
Analysis of Results
The final docked conformations are analyzed to determine the binding energy or docking score. The pose with the most favorable score is selected as the most probable binding mode. Visualization tools like PyMOL are used to inspect the interactions between the ligand and the amino acid residues in the active site of the neuraminidase.
Visualizing the In Silico Workflow
The following diagram, generated using the DOT language, illustrates the typical workflow of an in silico study comparing the binding affinities of drug candidates.
Conclusion
In silico studies provide a powerful and efficient means of comparing the binding affinities of antiviral drugs like this compound and Zanamivir to their molecular targets. The available data indicates that both drugs are potent inhibitors of neuraminidase, with their relative efficacy potentially varying depending on the specific viral strain and the computational methods employed. The detailed experimental protocols outlined in this guide offer a transparent view of the methodologies behind these findings, enabling researchers to critically evaluate and build upon existing work. As influenza viruses continue to evolve, such comparative computational analyses will remain a cornerstone of antiviral drug discovery and development.
References
Peramivir Demonstrates Potent Activity Against Oseltamivir-Resistant Influenza Strains
For Immediate Release
[City, State] – [Date] – In the ongoing battle against seasonal and pandemic influenza, the emergence of antiviral resistance poses a significant public health challenge. New research and comparative data analysis confirm the effectiveness of peramivir, an intravenous neuraminidase inhibitor, against influenza virus strains that have developed resistance to the widely used oral antiviral, oseltamivir. This guide provides a comprehensive comparison of the in vitro efficacy of this compound and oseltamivir, particularly against strains with the common H275Y neuraminidase mutation, which confers oseltamivir resistance.
The data presented herein, supported by detailed experimental protocols, offer valuable insights for researchers, virologists, and drug development professionals in evaluating antiviral treatment strategies and advancing the development of next-generation influenza therapeutics.
Comparative Efficacy of this compound and Oseltamivir Against Influenza A (H1N1) Viruses
The following table summarizes the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of this compound and oseltamivir against wild-type (oseltamivir-sensitive) and H275Y mutant (oseltamivir-resistant) influenza A (H1N1) virus strains. The H275Y mutation in the neuraminidase (NA) protein is a key marker of oseltamivir resistance.
| Virus Strain | Neuraminidase (NA) Genotype | Antiviral Agent | IC50 (nM) | Fold Increase in IC50 (vs. Wild-Type) | EC50 (µM) | Fold Increase in EC50 (vs. Wild-Type) |
| Influenza A/H1N1 (Wild-Type) | H275 | Oseltamivir | 0.5 - 2.0 | - | 0.004 - 0.13 | - |
| Influenza A/H1N1 (Resistant) | H275Y | Oseltamivir | >200 | >300-400 | >10 | >43.8 |
| Influenza A/H1N1 (Wild-Type) | H275 | This compound | 0.2 - 1.0 | - | 0.004 - 0.13 | - |
| Influenza A/H1N1 (Resistant) | H275Y | This compound | 29 - 50 | ~50 | 4.48 - 8.0 | ~9.3 |
Data compiled from multiple in vitro studies. Actual values may vary based on specific assay conditions and virus isolates.
The data clearly indicate that while the H275Y mutation leads to a dramatic decrease in the susceptibility of the influenza virus to oseltamivir (over 300-fold increase in IC50), its impact on this compound's efficacy is significantly less pronounced (approximately 50-fold increase in IC50).[1][2][3] This suggests that this compound retains substantial antiviral activity against these oseltamivir-resistant strains.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the antiviral efficacy of this compound and oseltamivir.
Neuraminidase (NA) Inhibition Assay (Fluorometric)
This assay quantifies the ability of an antiviral drug to inhibit the enzymatic activity of the influenza neuraminidase protein.
1. Reagent Preparation:
-
Assay Buffer: 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5.
-
Substrate Stock Solution: 2.5 mM MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) in distilled water. Store at -20°C.
-
Substrate Working Solution: Dilute MUNANA stock to 300 µM in assay buffer. Prepare fresh and protect from light.
-
Antiviral Dilutions: Prepare serial dilutions of this compound and oseltamivir carboxylate (the active form of oseltamivir) in assay buffer.
-
Virus Preparation: Use purified influenza virus or viral lysates with known neuraminidase activity. Dilute the virus in assay buffer to a concentration that yields a linear reaction rate.
-
Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH.[4]
2. Assay Procedure:
-
Add 25 µL of each antiviral dilution to the wells of a black 96-well microplate. Include a "no inhibitor" control with 25 µL of assay buffer.
-
Add 25 µL of the diluted virus preparation to all wells.
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Terminate the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from wells with no virus) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each antiviral concentration relative to the "no inhibitor" control.
-
The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay measures the ability of an antiviral drug to inhibit the replication of the influenza virus.
1. Cell and Virus Preparation:
-
Cells: Madin-Darby canine kidney (MDCK) cells are commonly used. Grow cells to a confluent monolayer in 6-well or 12-well plates.
-
Virus: Use a stock of influenza virus with a known titer (plaque-forming units per mL, PFU/mL).
2. Assay Procedure:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
During the adsorption period, prepare an overlay medium containing cell culture medium, a solidifying agent (e.g., agarose or Avicel), and serial dilutions of the antiviral drug (this compound or oseltamivir).
-
After adsorption, remove the virus inoculum and add the overlay medium containing the different drug concentrations to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
3. Data Analysis:
-
Count the number of plaques in each well for each drug concentration.
-
Calculate the percentage of plaque reduction for each concentration compared to the "no drug" control.
-
The EC50 value, the concentration of the drug that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Meta-analysis of Peramivir Versus Oseltamivir for Influenza Treatment: A Comparative Guide for Researchers and Clinicians
An objective comparison of the efficacy, safety, and clinical application of two prominent neuraminidase inhibitors for the treatment of influenza.
This guide provides a detailed comparative analysis of Peramivir and Oseltamivir, two key antiviral drugs used in the management of influenza A and B infections. Synthesizing data from multiple meta-analyses and randomized controlled trials, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Neuraminidase Inhibition
Both this compound and Oseltamivir are neuraminidase inhibitors.[1] They function by blocking the activity of the neuraminidase enzyme on the surface of the influenza virus.[2][3] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[2][3] By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells in the respiratory tract, thereby reducing the viral load, alleviating symptoms, and shortening the duration of illness. Oseltamivir is administered orally as a prodrug, oseltamivir phosphate, which is then converted to its active form, oseltamivir carboxylate, by hepatic esterases. This compound is administered intravenously.
Mechanism of action for neuraminidase inhibitors.
Efficacy Comparison
Multiple studies have compared the clinical efficacy of this compound and Oseltamivir in treating influenza. The primary endpoints in these trials typically include the time to alleviation of symptoms and the time to resolution of fever.
A meta-analysis of seven randomized controlled trials (RCTs) involving 1,138 patients found no significant difference in the time to alleviation of symptoms between treatment with 600 mg intravenous (IV) this compound and 75 mg oral Oseltamivir. Similarly, the rate of fever clearance in 24 hours and the time to fever resolution were not statistically different between the two treatment groups.
However, another systematic review and meta-analysis that included seven trials (two RCTs and five observational studies) with 1,676 patients suggested that IV this compound therapy might reduce the time to alleviation of fever compared to oral Oseltamivir. The overall mean difference in time to fever alleviation favored the this compound-treated group.
In a large phase III, randomized, double-blind study with 1,091 patients, a single intravenous dose of this compound (either 300 mg or 600 mg) was found to be non-inferior to a 5-day course of oral Oseltamivir (75 mg twice daily) in terms of the median duration of influenza symptoms.
| Efficacy Outcome | This compound | Oseltamivir | Key Findings | Citations |
| Time to Alleviation of Symptoms | No significant difference compared to Oseltamivir in several meta-analyses. | Standard of care. | A meta-analysis showed a mean difference of -3.00 hours (95% CI: -11.07 to 5.06) for this compound vs. Oseltamivir, which was not statistically significant. Another meta-analysis found this compound to be superior to other neuraminidase inhibitors overall. | |
| Time to Fever Resolution | May be shorter than Oseltamivir in some analyses. | Standard of care. | One meta-analysis reported a mean difference of -7.17 hours (95% CI: -11.00 to -3.34) in favor of this compound. A randomized controlled study in patients with severe influenza A also found a significantly shorter time to fever remission with this compound. | |
| Incidence of Complications | No significant difference compared to Oseltamivir. | Standard of care. | The incidence of total complications was 2.8% for this compound vs. 4.1% for Oseltamivir (Risk Ratio [RR] = 0.70; 95% CI: 0.36–1.38). The incidence of pneumonia was also not significantly different (2.2% vs. 2.7%; RR = 0.74; 95% CI: 0.37–1.51). | |
| Viral Shedding | No significant difference in virological effects was found between the two groups in one meta-analysis. | Standard of care. | Changes in viral titers from baseline to 48 hours were not significantly different. | |
| Hospital Stay Duration | May modestly reduce the duration of hospital stay. | May modestly reduce the duration of hospital stay. | A systematic review and meta-analysis showed a modest reduction in hospital stay for both this compound (-1.73 days) and Oseltamivir (-1.63 days) compared to standard care. |
Safety and Tolerability
The safety profiles of this compound and Oseltamivir have been found to be comparable in multiple studies.
A meta-analysis of seven RCTs concluded that there was no significant difference in the incidence of total complications between the two drugs. Another meta-analysis found that the incidence of adverse events and serious adverse events in the this compound group was similar to that in the Oseltamivir group. Specifically, the risk ratio for adverse events was 1.023 (95% CI: 0.717 to 1.460) and for serious adverse events was 1.068 (95% CI: 0.702 to 1.625).
| Safety Outcome | This compound | Oseltamivir | Key Findings | Citations |
| Adverse Events (AEs) | Similar incidence to Oseltamivir. | Most common AEs include nausea and vomiting. | The risk of any adverse event was similar between this compound and Oseltamivir (RR = 1.023). | |
| Serious Adverse Events (SAEs) | Similar incidence to Oseltamivir. | Rare, but have been reported. | The risk of serious adverse events was similar between this compound and Oseltamivir (RR = 1.068). |
Experimental Protocols
The methodologies of clinical trials comparing this compound and Oseltamivir share common frameworks, typically employing randomized, double-blind, controlled designs.
Example of a Phase III Randomized Controlled Trial Protocol:
-
Study Design: A multicenter, double-blind, double-dummy, randomized, controlled study.
-
Patient Population: Adults (≥20 years of age) with confirmed influenza A or B virus infection, with symptom onset within 48 hours.
-
Randomization: Patients are randomly assigned in a 1:1:1 ratio to one of three treatment groups.
-
Interventions:
-
Group 1: Single intravenous infusion of this compound (e.g., 300 mg).
-
Group 2: Single intravenous infusion of this compound (e.g., 600 mg).
-
Group 3: Oral Oseltamivir (e.g., 75 mg twice daily for 5 days).
-
-
Primary Endpoint: Time to alleviation of influenza symptoms.
-
Secondary Endpoints: Time to resolution of fever, change in viral titer, and incidence of influenza-related complications.
-
Statistical Analysis: Non-inferiority analysis is often used to compare the efficacy of this compound to Oseltamivir. A Cox proportional-hazards model may be used to analyze the time to alleviation of symptoms.
Typical experimental workflow for a clinical trial.
Conclusion
The available evidence from meta-analyses and randomized controlled trials suggests that intravenous this compound and oral Oseltamivir have similar clinical efficacy and safety profiles for the treatment of influenza. This compound, administered as a single intravenous dose, offers a potential advantage for patients who are unable to take oral medication. Some studies suggest that this compound may lead to a faster resolution of fever, although its impact on the overall time to symptom alleviation is comparable to Oseltamivir. The choice between these two neuraminidase inhibitors may depend on the patient's clinical condition, the healthcare setting, and the route of administration. Further research, particularly large-scale randomized controlled trials in diverse patient populations, will continue to refine our understanding of the comparative effectiveness of these important antiviral agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy and Safety of Intravenous this compound for Treatment of Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Oral Oseltamivir on Virological Outcomes in Low-risk Adults With Influenza: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Single-Dose Peramivir and a 5-Day Oseltamivir Regimen for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent antiviral treatments for influenza: a single intravenous dose of Peramivir and a 5-day oral regimen of Oseltamivir. This analysis is supported by data from clinical trials to inform research and development in the field of infectious diseases.
Mechanism of Action: Neuraminidase Inhibition
Both this compound and Oseltamivir are neuraminidase inhibitors, a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[3][4] By blocking the action of neuraminidase, these drugs prevent the spread of the virus within the body, thereby reducing the duration and severity of influenza symptoms.[3]
This compound has been shown to bind tightly to the neuraminidase enzyme. Oseltamivir, a prodrug, is converted in the body to its active form, oseltamivir carboxylate, which then inhibits the neuraminidase enzyme.
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have compared the efficacy of a single intravenous dose of this compound with a standard 5-day oral course of Oseltamivir in patients with acute uncomplicated influenza. The primary endpoints in these studies typically include the time to alleviation of influenza symptoms and the time to resolution of fever.
| Efficacy Endpoint | Single-Dose this compound (300 mg or 600 mg IV) | 5-Day Oseltamivir (75 mg oral, twice daily) | Key Findings |
| Time to Alleviation of Symptoms | Median: 78.0 - 81.0 hours | Median: 81.8 hours | A multinational, double-blind, randomized controlled trial found that single-dose this compound was non-inferior to a 5-day course of oseltamivir in reducing the time to alleviation of symptoms. |
| Time to Alleviation of Fever | A meta-analysis suggested that intravenous this compound might reduce the time to alleviation of fever compared to oral oseltamivir. | A meta-analysis showed a longer time to fever alleviation compared to this compound in some patient populations. | The difference in time to fever alleviation was a key finding in a systematic review and meta-analysis. |
| Viral Titer Reduction | Showed similar reductions in viral titers from baseline compared to oseltamivir. | Demonstrated effective reduction in viral titers. | No significant difference was found in the change in virus titer 48 hours after admission between the two treatments in a meta-analysis. |
Safety and Tolerability Profile
The safety and tolerability of both this compound and Oseltamivir have been extensively evaluated in clinical trials.
| Adverse Events | Single-Dose this compound | 5-Day Oseltamivir | Key Findings |
| Overall Incidence of Adverse Drug Reactions | The overall incidence of adverse drug reactions was found to be significantly lower in the 300 mg this compound group in one large trial. | Higher overall incidence of adverse drug reactions compared to the 300 mg this compound group in the same study. | This compound was generally well-tolerated with an adverse-event profile similar to that of placebo in some studies. |
| Serious Adverse Events | The incidence of severe reactions was not different from the oseltamivir group. | The incidence of severe reactions was comparable to the this compound groups. | A meta-analysis showed no statistically significant differences in the rates of any or serious adverse events between patients treated with this compound and those treated with oseltamivir. |
| Common Adverse Events | Diarrhea, nausea, and vomiting have been reported. | Nausea and vomiting are the most frequently reported adverse events. | Most adverse events for both drugs were reported as mild or moderate. |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from randomized, controlled clinical trials. A general experimental workflow for these trials is outlined below.
Key Methodological Components of Comparative Clinical Trials:
-
Study Design: Most studies employ a randomized, double-blind, double-dummy design to minimize bias. This means that patients are randomly assigned to a treatment group, and neither the patients nor the investigators know who is receiving which treatment. The "double-dummy" technique involves giving one group the active intravenous drug and an oral placebo, while the other group receives an intravenous placebo and the active oral drug.
-
Patient Population: Trials typically enroll adults with acute, uncomplicated influenza, confirmed by a rapid influenza diagnostic test, within a specific timeframe (e.g., 48 hours) of symptom onset. Key exclusion criteria often include pregnancy, breastfeeding, known hypersensitivity to the study drugs, and severe underlying medical conditions.
-
Dosing Regimens:
-
This compound: A single intravenous infusion, typically at a dose of 300 mg or 600 mg.
-
Oseltamivir: Oral administration of 75 mg twice daily for 5 days.
-
-
Endpoints:
-
Primary Endpoint: The most common primary endpoint is the time to alleviation of influenza symptoms, which is a composite measure of cough, sore throat, headache, nasal congestion, fatigue, feverishness, myalgia, and chills.
-
Secondary Endpoints: These often include the time to resolution of fever, changes in viral shedding (measured by viral titers in nasopharyngeal swabs), and the incidence of influenza-related complications.
-
-
Statistical Analysis: Non-inferiority analyses are commonly used to determine if a new treatment (this compound) is not unacceptably worse than an established one (Oseltamivir). Hazard ratios are often calculated to compare the time-to-event endpoints between treatment groups.
Conclusion
Both single-dose intravenous this compound and a 5-day oral regimen of Oseltamivir are effective in treating acute uncomplicated influenza by inhibiting viral neuraminidase. Clinical trial data suggests that single-dose this compound is non-inferior to the 5-day Oseltamivir course in terms of time to symptom alleviation. Some evidence suggests this compound may offer a faster time to fever resolution. The convenience of a single intravenous dose of this compound may be an important consideration in certain clinical settings. Both drugs have demonstrated a good safety profile, with generally mild to moderate adverse events. The choice of antiviral therapy will depend on various factors, including the clinical presentation of the patient, the healthcare setting, and considerations of patient compliance and drug administration. Further research, particularly in specific patient populations such as those with severe influenza or at high risk for complications, will continue to refine our understanding of the optimal use of these important antiviral agents.
References
Comparative Efficacy of Peramivir and Laninamivir in Pediatric Influenza: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of two neuraminidase inhibitors, Peramivir and Laninamivir, in the treatment of influenza in pediatric populations. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental protocols, and a review of the drugs' mechanisms of action.
Executive Summary
This compound, administered intravenously, and Laninamivir, an inhaled powder, are both effective in treating pediatric influenza. Clinical studies indicate that this compound may offer a faster reduction in fever duration, particularly in cases of influenza B. However, both drugs demonstrate comparable efficacy in reducing the overall duration of illness and viral shedding. The choice of treatment may depend on the influenza type, patient age, and the route of administration suitable for the individual child.
Data Presentation
Table 1: Comparative Efficacy of this compound and Laninamivir on Median Fever Duration in Pediatric Influenza
| Study | Influenza Type | Age Group (years) | Treatment Group | Number of Patients | Median Fever Duration (days) | P-value |
| Hikita et al. (2012)[1] | A | 5-18 | This compound | - | 1 | 0.0242 (vs. Zanamivir) |
| 5-18 | Zanamivir | - | 2 | |||
| B | 5-18 | This compound | - | 1 | 0.0097 (vs. Laninamivir) | |
| 5-18 | Laninamivir | - | 3 |
Note: The Hikita et al. study did not directly compare this compound and Laninamivir for Influenza A. The comparison for Influenza A was with Zanamivir.
Experimental Protocols
Key Study Methodology: Hikita et al. (2012)
A retrospective analysis was conducted on 223 pediatric influenza patients (≤18 years of age) at the Hikita Pediatric Clinic in Japan between February and April 2011.[1]
-
Patient Population: Patients presenting with influenza-like illness who tested positive for influenza via rapid diagnostic tests. Patients were stratified into two age groups for analysis: <10 years old and 5-18 years old.[1]
-
Treatment Regimens:
-
This compound: Administered intravenously.
-
Laninamivir: Administered as a single inhaled dose.
-
Other neuraminidase inhibitors (Oseltamivir and Zanamivir) were also included in the broader study.[1]
-
-
Primary Outcome: The primary efficacy endpoint was the duration of fever after the initiation of antiviral treatment.[1]
-
Statistical Analysis: The statistical significance of the differences in fever duration between treatment groups was evaluated, though the specific statistical tests used were not detailed in the publication.
Mechanism of Action
Both this compound and Laninamivir are neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells in the respiratory tract.
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Workflow
The typical workflow for a clinical trial evaluating the efficacy of antiviral drugs in pediatric influenza is outlined below.
Caption: Generalized experimental workflow.
Conclusion
Both this compound and Laninamivir are valuable options in the management of pediatric influenza. The available data suggests a potential advantage for this compound in shortening fever duration in influenza B cases. However, the single-dose, inhaled administration of Laninamivir may offer a compliance advantage in certain pediatric patients. Further head-to-head clinical trials are warranted to provide a more definitive comparison of these two agents, particularly focusing on endpoints such as viral shedding and the incidence of complications in different pediatric age groups and across various influenza seasons.
References
Combination Therapy of Peramivir and Oseltamivir Demonstrates Additive to Synergistic Antiviral Effects Against Influenza Virus
A comprehensive analysis of preclinical data indicates that the combination of peramivir and oseltamivir, two neuraminidase inhibitors, results in enhanced antiviral activity against influenza A viruses. In vitro and in vivo studies consistently show that the dual-drug regimen leads to greater reductions in viral replication and increased survival rates in animal models compared to monotherapy with either agent alone. These findings suggest a promising therapeutic strategy for managing severe influenza infections.
The combination of this compound and oseltamivir has been investigated as a potential treatment for influenza to enhance efficacy and potentially mitigate the emergence of drug-resistant strains. Both drugs target the same viral enzyme, neuraminidase, which is crucial for the release of newly formed virus particles from infected cells. While the shared mechanism of action might suggest a simple additive effect, studies have revealed instances of synergistic interactions, where the combined effect is greater than the sum of the individual drug effects.
In Vitro Efficacy: Enhanced Inhibition of Viral Replication
Cell culture-based experiments have demonstrated the potent antiviral activity of the this compound and oseltamivir combination. In Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/NWS/33 (H1N1) virus, treatment with combinations of oseltamivir carboxylate (the active form of oseltamivir) and this compound resulted in additive drug interactions with a notable region of synergy.[1][2][3]
| Oseltamivir Carboxylate (µM) | This compound (µM) | Virus Yield Reduction (log10 CCID50/0.1 ml) |
| 100 | 0 | 4.4 |
| 0 | 32 | ≥ 5.0 |
| 0 | 100 | ≥ 5.0 |
Data summarized from studies on influenza A/NWS/33 (H1N1) virus in MDCK cells.[3]
Similarly, viral neuraminidase inhibition assays showed that low-dose combinations of oseltamivir carboxylate and this compound resulted in greater inhibition of enzyme activity than either drug used alone.[1] However, at higher concentrations where this compound alone was highly inhibitory, the combination showed less inhibition than expected, suggesting a complex interaction at varying concentrations.
In Vivo Studies: Improved Survival in Animal Models
The enhanced efficacy of the combination therapy has been further substantiated in mouse models of influenza infection. In mice infected with a lethal dose of influenza A/NWS/33 (H1N1) virus, combination treatment with oral oseltamivir and intramuscular this compound led to statistically significant increases in survival rates compared to single-drug treatments.
For instance, a suboptimal dose of oseltamivir (0.4 mg/kg/day) combined with a low dose of this compound (0.1 mg/kg/day) resulted in 80% protection, a substantial increase compared to the 20% protection observed from the sum of the individual therapies. In a subsequent experiment, combining 0.4 mg/kg/day of oseltamivir with 0.1 and 0.2 mg/kg/day of this compound resulted in 80% and 90% survival, respectively.
| Oseltamivir (mg/kg/day) | This compound (mg/kg/day) | Survival Rate (%) |
| 0.4 | 0 | Not specified, but part of 20% sum |
| 0 | 0.1 | 5% (identical to placebo) |
| 0.4 | 0.1 | 80% |
| 0.2 | 0.1 | 33% |
| 0.2 | 0.2 | 80% |
| 0.1 | 0.2 | 70% |
Survival rates in mice infected with influenza A/NWS/33 (H1N1) and treated for 5 days.
Mechanism of Action and Interaction
This compound and oseltamivir are both inhibitors of the influenza virus neuraminidase enzyme. This enzyme cleaves sialic acid residues on the surface of infected cells, allowing for the release of progeny virions. By blocking this activity, neuraminidase inhibitors trap the viruses on the cell surface, preventing their spread to other cells. Although both drugs target the same enzyme, it is theorized that differences in their binding kinetics and affinity may contribute to the observed additive and synergistic effects. This compound is known to bind more tightly to the neuraminidase enzyme than oseltamivir carboxylate.
Figure 1. Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
In Vitro Virus Yield Reduction Assay
Madin-Darby Canine Kidney (MDCK) cells were infected with influenza A/NWS/33 (H1N1) virus. Following infection, the cells were treated with various concentrations of oseltamivir carboxylate (0.32-100 µM) and this compound (0.32-100 µM), both alone and in combination. The antiviral effects were determined after a 3-day incubation period by measuring the reduction in virus yield.
Figure 2. Workflow for the in vitro virus yield reduction assay.
In Vivo Mouse Survival Study
Mice were infected with a lethal dose of influenza A/NWS/33 (H1N1) virus. Treatment commenced 2 hours prior to the virus challenge and continued twice daily for 5 days. The treatment groups received oral oseltamivir (0.05-0.4 mg/kg/day) and/or intramuscular this compound (0.05-0.4 mg/kg/day). The efficacy of the treatments was assessed by monitoring the survival of the mice over a 21-day period.
Figure 3. Workflow for the in vivo mouse survival study.
Conclusion
The combination of this compound and oseltamivir demonstrates a clear benefit over monotherapy in preclinical models of influenza. The observed additive to synergistic effects in both cell culture and animal studies suggest that this combination therapy could be a valuable option for treating influenza infections in humans. Further clinical studies are warranted to confirm these findings and establish the optimal dosing and therapeutic window for this combination regimen in a clinical setting.
References
- 1. Combinations of oseltamivir and this compound for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Combinations of Oseltamivir and this compound for the Treatment of Influen" by Donald F. Smee, B L. Hurst et al. [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Peramivir
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of antiviral compounds like Peramivir is paramount. This document provides a procedural guide to the personal protective equipment (PPE), operational plans, and disposal methods required when working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets and general guidelines for handling hazardous drugs.[1][2][3][4][5]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated or chemical impermeable nitrile gloves. | To prevent skin contact and absorption. The outer glove should be removed in the containment area. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from splashes and potential aerosol contamination. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | To prevent inhalation of aerosolized particles of the antiviral agent. |
It is critical to note that no specific quantitative data on the performance of this PPE against this compound was found in the available resources. The recommendations are based on general best practices for handling potent antiviral compounds and hazardous chemicals.
Experimental Workflow and Handling Protocols
All manipulations involving this compound should be conducted within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure the BSC is decontaminated with an appropriate disinfectant.
-
Donning PPE: Don the appropriate PPE as specified in the table above, ensuring a proper fit.
-
Handling within the BSC:
-
Carefully weigh the required amount of this compound.
-
When preparing solutions, minimize the generation of aerosols.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment within the BSC.
-
Properly doff and dispose of PPE as described in the disposal plan.
-
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
Below is a diagram illustrating the logical workflow for handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be handled as hazardous.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration. |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations. |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration. |
The following diagram outlines the decision-making process for the disposal of waste generated during the handling of this compound.
Adherence to these safety and logistical protocols is mandatory for all personnel handling this compound to minimize the risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
